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  • Product: Methyl 3-fluoro-5-iodo-2-methylbenzoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utility of Methyl 3-fluoro-5-iodo-2-methylbenzoate

CAS: 2090424-20-5 Formula: C₉H₈FIO₂ Molecular Weight: 294.06 g/mol Executive Summary Methyl 3-fluoro-5-iodo-2-methylbenzoate represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its value lies i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2090424-20-5 Formula: C₉H₈FIO₂ Molecular Weight: 294.06 g/mol

Executive Summary

Methyl 3-fluoro-5-iodo-2-methylbenzoate represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its value lies in its high density of functional information: a steric handle (2-methyl), a metabolic blocker (3-fluoro), and a chemoselective warhead (5-iodo). This guide analyzes the molecule not merely as a catalog item, but as a strategic node for divergent synthesis, particularly in the development of kinase inhibitors and PROTAC linkers where precise conformational control is required.

Part 1: Physicochemical Profile & Structural Logic

This molecule is designed for orthogonal reactivity . The coexistence of a halogen, a pseudo-halogen (fluorine), and an ester allows for sequential, selective functionalization without the need for extensive protecting group manipulations.

1.1 Quantitative Data Table
PropertyValue / DescriptionContextual Note
Appearance Off-white solid or viscous oilLow melting point expected due to disruption of crystal packing by the 2-Me/3-F clash.
LogP (Predicted) ~3.2 - 3.5Lipophilic; requires polar aprotic solvents (DMF, DMSO) or non-polar solvents (DCM) for reactions.
H-Bond Acceptors 2 (Ester Carbonyl, Fluorine)The fluorine acts as a weak acceptor, influencing binding affinity in active sites.
Rotatable Bonds 2 (Ester -OCH₃, Aryl-COOMe)The 2-methyl group creates steric hindrance, restricting the rotation of the ester moiety (atropisomerism potential).
pKa (Acid Precursor) ~3.0 (Predicted)The fluorine atom inductively acidifies the benzoic acid relative to unsubstituted analogs.
1.2 Structural Analysis (The "Design" Logic)
  • The 5-Iodo "Warhead": Located para to the 2-methyl group and meta to the ester. This is the most reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • The 3-Fluoro "Shield": Positioned ortho to the 2-methyl group. This is a classic medicinal chemistry tactic to block metabolic hydroxylation and modulate the pKa of the aromatic ring.

  • The 2-Methyl "Anchor": This group forces the ester (and subsequent amides) out of planarity with the benzene ring, often improving solubility and creating a specific 3D shape ("twist") crucial for fitting into hydrophobic pockets of enzymes like EGFR or KRAS.

Part 2: Synthetic Accessibility & Methodology

The synthesis of CAS 2090424-20-5 generally follows an electrophilic aromatic substitution pathway, leveraging the directing effects of the existing substituents.

2.1 Primary Synthetic Route: Electrophilic Iodination

The most scalable route involves the iodination of Methyl 3-fluoro-2-methylbenzoate .

  • Substrate: Methyl 3-fluoro-2-methylbenzoate.

  • Reagents: N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) or Iodine (

    
    ) with an oxidant (e.g., 
    
    
    
    ).
  • Mechanism: The 2-methyl group is an ortho/para director. The 3-fluoro group is an ortho/para director.

    • Ortho to Methyl (C3) is blocked by Fluorine.

    • Para to Methyl (C5) is the target.

    • Para to Fluorine (C6) is sterically crowded by the ester and less electronically activated than C5.

    • Result: High regioselectivity for the C5 position.

2.2 Protocol: Iodination via NIS (Standardized)

Note: This protocol is adapted from standard procedures for halo-benzoates.

  • Setup: Charge a round-bottom flask with Methyl 3-fluoro-2-methylbenzoate (1.0 eq) and Acetonitrile (ACN) or TFA (5-10 volumes).

  • Activation: Add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) portion-wise at 0°C to control the exotherm.

  • Catalysis: If using ACN, add catalytic TFA (10 mol%) or

    
    .
    
  • Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor via LC-MS for the shift from starting material (MW ~168) to product (MW ~294).

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from purple/brown to yellow/clear). Extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallization from Hexanes/EtOAc or Silica Gel Chromatography (0-10% EtOAc in Hexanes).

2.3 Visualization of Synthetic Logic

SynthesisPath cluster_logic Regioselectivity Logic Start Methyl 3-fluoro-2-methylbenzoate (Precursor) Intermediate Sigma Complex (Electrophilic Attack at C5) Start->Intermediate Activation Reagent Reagents: NIS, TFA or I2/HIO3 Reagent->Intermediate Product Methyl 3-fluoro-5-iodo-2-methylbenzoate (Target) Intermediate->Product -H+ (Regioselective) Text Methyl (C2) directs -> Para (C5) Fluoro (C3) directs -> Para (C6) C5 is favored sterically & electronically

Caption: Regioselective synthesis pathway driven by the directing effects of the C2-methyl group.[1][2][3][4][5][6][7][8][9]

Part 3: Medicinal Chemistry Applications[3][4][8][9][11]

This molecule functions as a "divergent hub." The C-I bond is weaker than the C-F and C-C bonds, allowing for chemoselective cross-coupling.

3.1 The "Suzuki-Miyaura" Gateway

The primary utility is coupling with aryl-boronic acids to create biaryl systems common in kinase inhibitors.

  • Reaction:

    
    
    
  • Why this Scaffold?

    • Many kinase inhibitors require a "hinge binder" (often a heterocycle) linked to a "solvent front" moiety. The benzoate ester serves as the linker attachment point, while the iodine allows attachment of the hinge binder.

    • Example: Synthesis of EGFR inhibitors where the 3-F/2-Me motif improves potency against T790M mutants by inducing a specific conformation.

3.2 Divergent Workflow Diagram

UtilityHub Center Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) Suzuki Suzuki Coupling (Pd-Cat, Boronic Acids) Center->Suzuki C-I Selective Sonogashira Sonogashira Coupling (Pd/Cu-Cat, Alkynes) Center->Sonogashira C-I Selective Hydrolysis Ester Hydrolysis (LiOH/THF) Center->Hydrolysis Ester Cleavage Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Alkyne Alkynyl Benzoates (Rigid Linkers) Sonogashira->Alkyne Acid Benzoic Acid Derivative (Amide Coupling Precursor) Hydrolysis->Acid

Caption: The molecule serves as a central hub for generating diverse chemical libraries via orthogonal reaction vectors.

Part 4: Handling, Safety & Stability (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar halogenated benzoates.

  • Signal Word: WARNING

  • GHS Classifications:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10][11]

    • H335: May cause respiratory irritation.[10]

  • Storage Stability:

    • Light Sensitivity: Iodides can liberate

      
       upon prolonged exposure to light. Store in amber vials.
      
    • Temperature: Store at 2-8°C (Refrigerate) to prevent slow hydrolysis or discoloration.

  • Disposal: Halogenated organic waste. Do not mix with acid waste streams if residual oxidants are present.

References
  • Chemical Identity & Properties

    • Source: PubChem & ChemSpider (Analogous structures).
    • Context: Structural confirmation of halo-benzo
  • Synthetic Methodology (Iodination)

    • Title: Regioselective iodination of activ
    • Source:Organic Syntheses, Coll. Vol. 9, p. 121 (1998).
    • Context: Standard protocols for NIS/TFA iodination of methyl benzo
  • Medicinal Chemistry Applications

    • Title: Fluorine in Medicinal Chemistry.[12]

    • Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.
    • Context: Explains the metabolic stability provided by the 3-fluoro substituent.
  • Commercial Availability & CAS Verification

    • Source: ChemScene / BLD Pharm C
    • Context: Verification of CAS 2090424-20-5 availability for research.

Sources

Exploratory

Chemical structure and SMILES for Methyl 3-fluoro-5-iodo-2-methylbenzoate

This technical guide provides a comprehensive analysis of Methyl 3-fluoro-5-iodo-2-methylbenzoate , a specialized halogenated building block used in the synthesis of pharmaceutical candidates. [1][2] Chemical Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 3-fluoro-5-iodo-2-methylbenzoate , a specialized halogenated building block used in the synthesis of pharmaceutical candidates.

[1][2]

Chemical Identity & Informatics

This compound serves as a high-value intermediate in medicinal chemistry, particularly for the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors where precise halogen positioning modulates metabolic stability and binding affinity.

PropertyData
IUPAC Name Methyl 3-fluoro-5-iodo-2-methylbenzoate
CAS Number 2090424-20-5
Molecular Formula C

H

FIO

Molecular Weight 294.06 g/mol
SMILES COC(=O)C1=CC(I)=CC(F)=C1C
InChI Key PXJMQHSXJMQHS-UHFFFAOYSA-N (Predicted)
Appearance Off-white solid or viscous yellow oil (purity dependent)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule. Note the ortho-methyl group (C2), which provides steric protection to the ester moiety, and the meta-fluorine (C3), which alters the electronic properties of the ring.

Figure 1: Connectivity map highlighting the orthogonal functional handles: the electrophilic ester, the sterically demanding methyl group, and the chemically distinct halogens.

Structural Analysis & Reactivity Profile

The molecule is a trisubstituted benzene derivative. Its utility stems from the differential reactivity of its substituents:

  • C5-Iodine (Aryl Iodide): The most reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The iodine atom is activated for oxidative addition, allowing selective functionalization without disturbing the C3-fluorine or the ester.

  • C3-Fluorine: Provides metabolic stability by blocking the C3 position from oxidative metabolism (e.g., P450 hydroxylation). It also exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S

    
    Ar) under forcing conditions.
    
  • C2-Methyl: Introduces "ortho-effect" steric strain. This forces the C1-ester group to twist out of coplanarity with the benzene ring, potentially reducing conjugation and altering the hydrolysis rate of the ester.

  • C1-Methyl Ester: A masked carboxylic acid. It serves as a stable precursor that can be hydrolyzed to the free acid or reduced to a benzyl alcohol later in the synthetic sequence.

Experimental Synthesis Protocols

While specific "recipe-style" literature for this exact CAS is proprietary to CROs, the synthesis is reliably achieved via Fischer Esterification of the corresponding benzoic acid or Sandmeyer-type iodination .

Method A: Acid-Catalyzed Esterification (Recommended)

This method is preferred for high purity and scalability, starting from the commercially available 3-fluoro-5-iodo-2-methylbenzoic acid.

Reagents:

  • Precursor: 3-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)

  • Solvent: Anhydrous Methanol (0.5 M concentration)

  • Catalyst: Thionyl Chloride (SOCl

    
    ) (2.0 equiv) or conc. H
    
    
    
    SO
    
    
    (catalytic)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol under N

    
     atmosphere. Cool to 0°C.
    
  • Activation: Dropwise add Thionyl Chloride (SOCl

    
    ) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO
    
    
    
    , HCl).
  • Addition: Add 3-fluoro-5-iodo-2-methylbenzoic acid portion-wise.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

  • Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO

    
     (aq) to neutralize residual acid.
    
  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    
Method B: Iodination of Methyl 3-fluoro-2-methylbenzoate

Used when the iodinated acid is not available.

Reagents:

  • Substrate: Methyl 3-fluoro-2-methylbenzoate

  • Iodinating Agent: N-Iodosuccinimide (NIS)

  • Catalyst: Palladium(II) acetate (5 mol%) or Triflic Acid (for electrophilic iodination)

Figure 2: Standard Fischer Esterification workflow for high-yield synthesis.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.85 (dd, J = 8.0, 1.5 Hz, 1H, H-6 ): Deshielded by ester and iodine.
      
    • 
       7.45 (dd, J = 8.5, 1.5 Hz, 1H, H-4 ): Coupling to F and H-6.
      
    • 
       3.90 (s, 3H, OCH
      
      
      
      ): Characteristic methyl ester singlet.
    • 
       2.45 (d, J = 2.0 Hz, 3H, Ar-CH
      
      
      
      ): Doublet due to long-range coupling with
      
      
      F.
  • 
    C NMR: 
    
    • Carbonyl (~166 ppm), C-I (~90 ppm), C-F (~160 ppm, doublet).

Safety & Handling

  • Hazards: As an alkylating agent precursor and halogenated aromatic, treat as a potential skin irritant and eye damager (H315, H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-I bond (discoloration).

  • Disposal: Halogenated organic waste. Do not mix with acid waste streams if residual thionyl chloride is present.

References

  • Synthesis of Halogenated Benzoates : Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic Acids. National Institutes of Health (PMC). Retrieved from [Link]

  • Precursor Availability : 3-Fluoro-5-iodo-2-methylbenzoic acid.[1][2][3] AA Blocks. Retrieved from [Link]

  • General Reactivity of Aryl Iodides : Discovery of Halogenated Benzothiadiazine Derivatives. PubMed.[4][5] Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of Methyl 3-fluoro-5-iodo-2-methylbenzoate

An In-depth Technical Guide to Methyl 3-fluoro-5-iodo-2-methylbenzoate for Advanced Research Applications Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-fluoro-5-iodo-2-methylbenzoate for Advanced Research Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS No. 2090424-20-5), a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its core physicochemical properties, present a robust, validated protocol for its synthesis and purification, and detail the analytical methodologies crucial for its structural elucidation and quality control. Furthermore, this guide explores its strategic applications in medicinal chemistry, particularly as a versatile building block for complex molecular architectures. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the technical expertise required to effectively utilize this compound in their research endeavors.

Core Physicochemical & Structural Characteristics

Methyl 3-fluoro-5-iodo-2-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of fluoro, iodo, methyl, and methyl ester groups on the aromatic ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the fluorine and iodine atoms enhances the electrophilicity of the aromatic ring, while the iodine atom, in particular, serves as a highly effective handle for metal-catalyzed cross-coupling reactions.[2]

A summary of its key quantitative data is presented below for rapid reference.

PropertyValueSource
CAS Number 2090424-20-5[1][3][4]
Molecular Formula C₉H₈FIO₂[1][3]
Molecular Weight 294.06 g/mol [1][3]
Synonym Benzoic acid, 3-fluoro-5-iodo-2-methyl-, methyl ester[3]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]
LogP (calculated) 2.52532[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

Synthesis and Purification Workflow

The synthesis of Methyl 3-fluoro-5-iodo-2-methylbenzoate is typically achieved through a two-step process starting from a commercially available precursor. The workflow involves the regioselective iodination of a substituted benzoic acid, followed by Fischer esterification. This approach ensures high yield and purity, which are critical for subsequent applications in multi-step syntheses.

Synthesis_Workflow cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Purification A 3-Fluoro-2-methylbenzoic acid B Reaction Vessel (Sulfuric Acid solvent) A->B D 3-Fluoro-5-iodo-2-methylbenzoic acid (Intermediate) B->D Quench & Precipitate C Iodinating Agent (NIS) Room Temperature C->B E Intermediate (from Step 1) F Reaction Vessel (Methanol solvent) E->F H Methyl 3-fluoro-5-iodo-2-methylbenzoate (Crude Product) F->H Workup & Evaporation G Acid Catalyst (SOCl₂) Reflux (65-70°C) G->F I Crude Product J Silica Gel Column Chromatography I->J L Pure Product (≥95% Purity) J->L K Eluent: Petroleum Ether/Ethyl Acetate K->J

Caption: Proposed workflow for the synthesis and purification of Methyl 3-fluoro-5-iodo-2-methylbenzoate.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of structurally similar halogenated benzoates.[5]

Step 1: Synthesis of 3-Fluoro-5-iodo-2-methylbenzoic Acid (Intermediate)

  • Reagent Preparation: In a flask maintained under an inert atmosphere (N₂ or Ar), dissolve 3-fluoro-2-methylbenzoic acid in concentrated sulfuric acid at 0-5°C.

  • Iodination: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The use of a strong acid solvent activates the iodinating agent and directs the substitution to the position para to the methyl group and meta to the fluorine and carboxylic acid groups.

  • Reaction: Allow the mixture to stir at 0°C for 3 hours, then warm to room temperature and continue stirring for 16-20 hours.

  • Workup: Carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude carboxylic acid intermediate.

Step 2: Esterification to Methyl 3-fluoro-5-iodo-2-methylbenzoate

  • Dissolution: Dissolve the crude 3-fluoro-5-iodo-2-methylbenzoic acid from the previous step in anhydrous methanol.

  • Catalysis: Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. This in-situ generation of an acid catalyst is highly efficient for Fischer esterification.

  • Reaction: Heat the reaction mixture to reflux (approx. 70°C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

Experimental Protocol: Purification

The crude product is purified by silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with petroleum ether.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100:0 and gradually increasing to 50:1 v/v). The choice of a non-polar solvent system is based on the relatively low polarity of the target ester.

  • Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined fractions to yield Methyl 3-fluoro-5-iodo-2-methylbenzoate as a solid or oil, typically with a purity of ≥95%.

Structural Elucidation and Analytical Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach involving NMR, Mass Spectrometry, and HPLC is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR Analysis (Expected): The spectrum should show distinct signals corresponding to the different protons.

    • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

    • A singlet for the aromatic methyl protons (-CH₃) around 2.4 ppm.

    • Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons. The coupling patterns will be influenced by the adjacent fluorine atom.

  • ¹³C NMR Analysis (Expected): The proton-decoupled spectrum will show 9 distinct carbon signals, including the carbonyl carbon of the ester (~165 ppm), aromatic carbons (110-150 ppm, with C-F and C-I couplings), and the two methyl carbons.

  • ¹⁹F NMR Analysis (Expected): A single resonance will confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. For Methyl 3-fluoro-5-iodo-2-methylbenzoate, the expected molecular ion peak [M]⁺ would be at m/z = 294.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is employed.

  • Result: The purity is calculated from the relative peak area of the main product peak compared to any impurity peaks.

Applications in Research and Drug Development

Methyl 3-fluoro-5-iodo-2-methylbenzoate is not typically an active pharmaceutical ingredient itself but rather a high-value building block.[1] Its utility stems from the specific functionalities it provides:

  • Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, or amino groups at the 5-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Fluorine Moiety: The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a lead compound. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

  • Scaffold for Complex Synthesis: The compound provides a pre-functionalized aromatic scaffold that can be elaborated into more complex heterocyclic systems or poly-functionalized molecules relevant to pharmaceutical and agrochemical targets.[1]

Safety, Handling, and Storage

  • Safety: Methyl 3-fluoro-5-iodo-2-methylbenzoate is intended for research use only. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. A Material Safety Data Sheet (MSDS) should be consulted before use.[1]

  • Storage: The compound should be stored in a tightly sealed container in a dry, dark place. For long-term stability, storage at 2-8°C is recommended.[3][4]

Conclusion

Methyl 3-fluoro-5-iodo-2-methylbenzoate is a strategically designed synthetic intermediate with significant potential in modern drug discovery and materials science. Its unique halogenation pattern provides a versatile platform for molecular elaboration via established synthetic methodologies. This guide has provided the essential technical framework for its synthesis, characterization, and application, empowering researchers to confidently integrate this valuable building block into their synthetic programs.

References

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-iodo-2-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • University of Wisconsin. (2015). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Seema Finechem Ind. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Retrieved from [Link]

Sources

Exploratory

Methyl 3-fluoro-5-iodo-2-methylbenzoate SDS safety data sheet download

Part 1: Executive Summary & Strategic Utility Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) is a high-value halogenated aromatic intermediate primarily utilized in the synthesis of pharmaceutical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) is a high-value halogenated aromatic intermediate primarily utilized in the synthesis of pharmaceutical candidates. Its structural uniqueness lies in the 3,5-disubstitution pattern combined with an ortho-methyl group , a scaffold often employed to induce conformational locks in kinase inhibitors or to modulate metabolic stability via fluorine substitution.

For drug development professionals, this compound serves as a "linchpin" intermediate. The iodine (C-5) substituent provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the ester moiety allows for subsequent hydrolysis to the acid or reduction to the alcohol, enabling diverse scaffold elaboration.

Part 2: Chemical Identity & Physical Profile

Data Integrity: The following parameters are validated for identifying the authentic compound and distinguishing it from regioisomers (e.g., the 3-iodo-5-fluoro isomer).

ParameterTechnical Specification
CAS Number 2090424-20-5
IUPAC Name Methyl 3-fluoro-5-iodo-2-methylbenzoate
Molecular Formula C₉H₈FIO₂
Molecular Weight 294.06 g/mol
SMILES COC(=O)C1=CC(I)=CC(F)=C1C
Physical State Solid or Viscous Oil (Low melting point; tends to supercool)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Stability Light Sensitive (C-I bond labile to photolysis); Moisture Sensitive (Ester hydrolysis)

Part 3: Comprehensive Safety Assessment (GHS)

Expert Insight: While many esters are benign, the presence of the iodine atom and the fluorinated ring increases the lipophilicity and potential for biological interaction.[1] Treat this compound as a severe irritant with potential sensitizing properties due to the organoiodine moiety.

Hazard Classification (GHS-US/EU)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

The "Why" Behind the Hazards
  • H315 (Skin): The lipophilic methyl ester facilitates dermal penetration, where the halogenated aromatic core can cause localized dermatitis.

  • H319 (Eyes): Hydrolysis on the moist surface of the cornea can release small amounts of acid, leading to severe irritation.

  • Iodine Liberation: Upon prolonged exposure to light or air, the compound may degrade to release elemental iodine (

    
    ), a corrosive oxidizer. Yellow discoloration  is a visual indicator of this hazard.
    

Part 4: Self-Validating Handling Protocol

Objective: To establish a workflow that guarantees operator safety while preserving compound integrity (preventing de-iodination).

The "Inert Barrier" Technique

Do not handle this compound on an open bench for extended periods. The C-I bond is weak (


 50-60 kcal/mol) and susceptible to homolytic cleavage by UV light.

Step-by-Step Methodology:

  • Environment: Weigh and dispense only within a Fume Hood with amber lighting or foil-wrapped glassware.

  • PPE Layering:

    • Gloves: Double-gloving is required. Inner: Nitrile (4 mil); Outer: Nitrile (4-8 mil). Reasoning: Halogenated aromatics can permeate standard latex rapidly.

    • Respiratory: If handling >500mg outside a hood, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Quenching Spills:

    • Do not just wipe with water.

    • Protocol: Treat spill with 10% Sodium Thiosulfate solution first. Mechanism: This reduces any liberated iodine (

      
      ) to harmless iodide (
      
      
      
      ) and prevents toxic vapor evolution.
Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Compound Retrieval Check Visual Check: Is material Yellow/Brown? Start->Check Degraded STOP: Iodine Liberation Detected. Treat with Na2S2O3 Check->Degraded Yes (Hazard Risk) Proceed Proceed: Material Off-White/Colorless Check->Proceed No (Safe) Weighing Weighing Step: Amber Glassware + Inert Gas (N2) Proceed->Weighing Synthesis Synthesis/Application Weighing->Synthesis

Caption: Logical decision tree for assessing compound integrity and safety prior to usage.

Part 5: Synthetic Utility & Reaction Context

Context: This molecule is designed for regioselective functionalization . The iodine atom is significantly more reactive toward oxidative addition (Pd⁰


 Pd²⁺) than the fluorine or the ester, allowing for chemoselective coupling.
Standard Protocol: Suzuki-Miyaura Coupling
  • Reagents: Methyl 3-fluoro-5-iodo-2-methylbenzoate (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1). Degassed.

  • Temperature: 80-90°C.

  • Critical Control Point: Monitor disappearance of the starting material via TLC (Hexane/EtOAc 8:2). The product will likely be more polar.

Synthetic Pathway Diagram

SynthesisPath SM Methyl 3-fluoro-5-iodo-2-methylbenzoate (Core Scaffold) Suzuki Suzuki Coupling (Pd-Catalyzed Ar-Ar bond) SM->Suzuki Boronic Acid Pd(0) Hydrolysis Saponification (LiOH/THF/H2O) SM->Hydrolysis Hydrolysis (Retains I/F) Product1 Biaryl Derivative (Drug Precursor) Suzuki->Product1 Product2 Benzoic Acid Derivative (Solubility/Potency) Hydrolysis->Product2

Caption: Divergent synthetic pathways utilizing the C-I bond (coupling) or Ester (hydrolysis).

Part 6: Emergency Response & SDS Download

In the event of exposure, immediate action is required to mitigate chemical burns or sensitization.

ScenarioAction Protocol
Eye Contact Rinse cautiously with water for 15 minutes . Lift eyelids.[3] Do not use neutralizing agents.
Skin Contact Wash with soap and water.[2][3] If skin turns yellow (iodine stain), wash with 5% Sodium Thiosulfate .
Inhalation Move to fresh air.[2][3][4][5] If breathing is difficult, administer oxygen.
Fire Use Dry Chemical, CO₂, or Foam. Do not use water jet (may spread the ester).
Direct SDS Access

For regulatory compliance, download the specific Safety Data Sheet from the primary suppliers below. Note: Always verify the CAS number (2090424-20-5) matches your vial.

  • BLD Pharm SDS:

  • ChemScene SDS:

Part 7: References

  • ChemScene. (2023).[6] Methyl 3-fluoro-5-iodo-2-methylbenzoate Product Analysis and Properties. ChemScene. Link

  • BLD Pharm. (2023). Safety Data Sheet: Methyl 3-fluoro-5-iodo-2-methylbenzoate. BLD Pharm. Link

  • BenchChem. (2023). Structure and Applications of Halogenated Benzoates in Medicinal Chemistry. BenchChem. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Halogenated Benzoic Acid Esters. PubChem.[7] Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

Sources

Foundational

Technical Whitepaper: The Strategic Utility of 3-Fluoro-5-iodo-2-methylbenzoate Scaffolds in Medicinal Chemistry

This technical guide details the chemical architecture, synthetic utility, and application spectrum of Methyl 3-fluoro-5-iodo-2-methylbenzoate and its derivatives. Part 1: Executive Summary & Structural Logic In the land...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthetic utility, and application spectrum of Methyl 3-fluoro-5-iodo-2-methylbenzoate and its derivatives.

Part 1: Executive Summary & Structural Logic

In the landscape of Fragment-Based Drug Discovery (FBDD), Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) represents a "privileged scaffold." It is not merely a building block; it is a pre-encoded logic gate for molecular design. Its value lies in the precise orthogonal reactivity of its three substituents on the benzene core, allowing sequential, regioselective functionalization without the need for protecting groups.

The "Triad of Control"

The molecule's power is derived from the interplay of three distinct functional handles:

  • C-5 Iodine (The Warhead Handle): The most reactive site. A soft electrophile ready for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to attach the primary pharmacophore.

  • C-3 Fluorine (The Metabolic Shield): Strategically placed to modulate pKa and block metabolic oxidation (Phase I metabolism) at a typically vulnerable position. It also induces a dipole moment that can influence binding pocket affinity.

  • C-2 Methyl (The Conformational Lock): Often overlooked, this group introduces steric bulk that forces the ester/amide side chain out of planarity (atropisomerism potential), a critical feature for locking bioactive conformations in kinase inhibitors.

Part 2: Synthetic Methodologies

To ensure high fidelity in drug development, the synthesis of this scaffold must be scalable and regiochemically pure. We present two validated routes: Direct Electrophilic Iodination (Route A) and the Sandmeyer Approach (Route B).

Route A: Direct Regioselective Iodination (The "Green" Route)

Best for: Rapid scale-up, cost-efficiency.

Mechanism: The C-5 position is the thermodynamic sink for electrophilic aromatic substitution (EAS).

  • Directing Effects:

    • -COOH (C1): Directs meta (to C3 and C5). C3 is blocked by Fluorine. Target: C5.

    • -Me (C2): Directs para (to C5). Target: C5.

    • -F (C3): Directs ortho/para. Para is C6. This is the only conflict, but the synergistic direction of the Carboxyl and Methyl groups toward C5 usually dominates.

Protocol 1: Oxidative Iodination

  • Reagents: 3-Fluoro-2-methylbenzoic acid (1.0 equiv), Iodine (

    
    , 0.6 equiv), Sodium Periodate (
    
    
    
    , 0.3 equiv).
  • Solvent: Acetic Acid / Acetic Anhydride (9:1).

  • Conditions: Stir at 70°C for 4-6 hours. The

    
     re-oxidizes molecular iodine, ensuring 100% atom economy regarding the halogen source.
    
  • Workup: Quench with aqueous

    
     (sodium thiosulfate) to remove unreacted iodine. Precipitate in cold water.
    
  • Esterification: Reflux crude acid in MeOH with catalytic

    
    .
    
Route B: The Sandmeyer Sequence (High Precision)

Best for: Cases where isomer purity is non-negotiable (>99.9%).

Protocol 2: Amino-to-Iodo Conversion

  • Start: Methyl 5-amino-3-fluoro-2-methylbenzoate.

  • Diazotization: Suspend amine in

    
     (aq) at 0°C. Add 
    
    
    
    dropwise. Maintain temp <5°C to prevent phenol formation.
  • Iodination: Add a solution of

    
     (1.2 equiv) dropwise to the diazonium salt.
    
  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Visualization of Chemical Logic

The following diagram illustrates the "Directing Group Convergence" that makes Route A viable, and the downstream utility of the scaffold.

G Substrate 3-Fluoro-2-methylbenzoic Acid Intermediate Transition State (Sigma Complex) Substrate->Intermediate + I2 / NaIO4 Me_Effect 2-Me Directs Para to C5 Me_Effect->Intermediate COOH_Effect 1-COOH Directs Meta to C5 COOH_Effect->Intermediate Product 3-Fluoro-5-iodo-2-methylbenzoate Intermediate->Product - H+ Applications Kinase Inhibitors (MEK/BRAF) Agrochemicals Product->Applications Suzuki Coupling (Pd-Cat)

Caption: Figure 1. Regiochemical convergence targeting the C-5 position for iodination, enabled by synergistic directing effects of the methyl and carboxyl groups.

Part 4: Data & Specifications

Table 1: Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Formula

Fragment-like (Rule of 3 compliant)
Molecular Weight 294.06 g/mol Leaves room for heavy "warhead" addition
ClogP ~3.2Moderate lipophilicity; good membrane permeability
H-Bond Donors 0Excellent CNS penetration potential
H-Bond Acceptors 2Interaction points for kinase hinge regions
Rotatable Bonds 2Low entropic penalty upon binding
Table 2: Comparative Reactivity (Halogen Hierarchy)

Why Iodine at C-5 is superior to Bromine or Chlorine for this scaffold.

Substituent (C-5)C-X Bond Energy (kcal/mol)Pd-Oxidative Addition RateApplication
Iodine (-I) 57 Fastest Mild conditions, sensitive substrates
Bromine (-Br)68ModerateRequires higher temp/stronger ligands
Chlorine (-Cl)81SlowOften requires specialized ligands (e.g., Buchwald)

Part 5: Critical Experimental Protocol (Self-Validating)

Experiment: Suzuki-Miyaura Coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate with Phenylboronic Acid.

Objective: Demonstrate the chemoselectivity of the C-I bond over the ester and C-F bonds.

  • Setup: In a Schlenk tube, charge Methyl 3-fluoro-5-iodo-2-methylbenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (3 mol%). Note: The bidentate ligand dppf prevents dehalogenation side reactions.
    
  • Solvent: Degassed Dioxane/Water (4:1, 5 mL). Validation: Solution must be yellow/orange. Black precipitate indicates Pd crash-out (failure).

  • Reaction: Heat to 80°C for 2 hours.

  • Monitoring (TLC):

    • 
       (Product) ≈ 0.4 (Hex/EtOAc 9:1).
      
    • 
       (Start Material) ≈ 0.6.
      
    • Self-Validation: If the starting material spot persists after 2 hours, add 1 mol% more catalyst. If a new spot appears at baseline, hydrolysis of the ester has occurred (check pH).

  • Yield Expectation: >92% isolated yield of the biaryl product.

Part 6: References

  • National Institutes of Health (NIH). (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[1] Pharmaceuticals (Basel).[1][2] Retrieved from [Link]

  • Google Patents. (2010). Process for producing 5-iodo-2-methylbenzoic acid (US7642374B2). Retrieved from

Sources

Exploratory

Strategic Utilization of Methyl 3-fluoro-5-iodo-2-methylbenzoate in Medicinal Chemistry

Technical Whitepaper | Application Note: SC-2090 Executive Summary Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) represents a high-utility "privileged scaffold" intermediate in modern drug discovery. Its val...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: SC-2090

Executive Summary

Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) represents a high-utility "privileged scaffold" intermediate in modern drug discovery. Its value lies in its tri-functional architecture , which allows medicinal chemists to independently modulate steric bulk, electronic profile, and lipophilicity.

Unlike simple benzoates, this specific substitution pattern (2-Me, 3-F, 5-I) offers a pre-installed solution to common ADME (Absorption, Distribution, Metabolism, Excretion) challenges. The C5-iodine serves as a highly reactive handle for cross-coupling, while the C2-methyl and C3-fluorine motifs act as metabolic blockers and conformational locks. This guide details the strategic application of this compound in synthesizing kinase inhibitors, GPCR ligands, and metabolically robust biaryls.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule functions as a molecular chassis with three distinct vectors for elaboration:

PositionSubstituentFunctionality & Strategic Value
C-1 Methyl Ester The Anchor: Precursor to carboxylic acids (hydrolysis), amides (direct aminolysis), or heterocycles (e.g., quinazolinones). The ester carbonyl acts as a hydrogen bond acceptor.
C-2 Methyl Group The Steric Lock: Provides ortho-steric bulk. It forces the carbonyl group out of planarity with the ring, potentially improving solubility and creating unique binding vectors (atropisomerism). It also sterically protects the ester/amide linkage from rapid enzymatic hydrolysis.
C-3 Fluorine The Electronic Tuner: Induces a strong dipole without adding significant steric bulk (Van der Waals radius similar to H). It lowers the pKa of the aromatic ring and blocks metabolic oxidation at the C3 position.
C-5 Iodine The Reactive Warhead: The weakest C-X bond on the ring, allowing for highly chemoselective Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald) under mild conditions, often leaving other halogens (Cl, Br) intact.
Reactivity Hierarchy

The synthetic logic for this scaffold typically follows a "C5-First" or "C1-First" strategy depending on the target:

  • C5-Iodine: Reacts first in Pd-catalyzed cycles due to the weak C-I bond energy (~53 kcal/mol).

  • C1-Ester: Stable under standard cross-coupling conditions; activated later for cyclization or amide coupling.

  • C3-Fluorine: Generally inert to substitution but activates the ring for nucleophilic attack if the ring is further electron-deficient (S_NAr potential if nitro-substituted).

Key Applications in Drug Discovery[1][2]

Kinase Inhibitor Synthesis (The "Hinge Binder" Strategy)

This scaffold is frequently employed to synthesize Type I and Type II kinase inhibitors . The benzoate core often mimics the adenine ring of ATP or serves as the hydrophobic spine.

  • Mechanism: The ester is converted to an amide or fused heterocycle (e.g., quinazolinone) to hydrogen bond with the kinase hinge region.

  • Role of 3-F/2-Me: These substituents fill hydrophobic pockets (e.g., the gatekeeper pocket) and fine-tune the electronic density of the hinge-binding motif.

Metabolic Stability Enhancement

A common failure mode in drug candidates is rapid oxidation by Cytochrome P450 enzymes.

  • Problem: Electron-rich aromatic rings are prone to hydroxylation.

  • Solution: The 3-fluoro-2-methyl motif blocks two adjacent sites. The C-F bond is metabolically stable, and the C-Me group introduces steric hindrance that prevents P450 iron-oxo species from approaching the ring face.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW ~294) and high ligand efficiency potential, this compound is an ideal starting point for fragment growing.

  • Workflow: A library of boronic acids is coupled to the C5-iodine. The resulting biaryls are screened, and the "winner" is further elaborated at the ester position.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: To attach an aryl or heteroaryl group at C5 without affecting the ester.

Reagents:

  • Substrate: Methyl 3-fluoro-5-iodo-2-methylbenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) – Selected for stability and efficiency with aryl iodides.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 minutes. Critical: Oxygen inhibits the Pd(0) cycle.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Validation (TLC/LCMS): Monitor consumption of the starting iodide (retention time shift). The product should show the mass of [M+R-I]⁺.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Saponification to Benzoic Acid (C1 Activation)

Objective: Hydrolysis of the ester to the free acid for amide coupling.

Reagents:

  • Substrate: C5-substituted Methyl benzoate derivative (1.0 equiv)

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF/MeOH/Water (3:1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in THF/MeOH.

  • Activation: Add aqueous LiOH solution dropwise.

  • Reaction: Stir at Ambient Temperature (25°C) for 2–12 hours. Note: The 2-methyl group creates steric hindrance; if reaction is slow, heat to 50°C.

  • Validation: LCMS should show disappearance of the methyl ester peak (+14 mass unit loss vs acid, or +32 vs acid if observing methanol adducts).

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product is often pure enough for the next step without column chromatography.

Visualizations & Pathways

Synthetic Divergence Pathway

The following diagram illustrates the "branching" logic used to generate diverse chemical libraries from this single intermediate.

SyntheticPathway Core Methyl 3-fluoro-5-iodo-2-methylbenzoate (The Scaffold) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Step 1: C5 Funct. Cyclization Cyclization with Formamidine/Urea Core->Cyclization Alternative Route Biaryl Biaryl Ester (Library Generation) Suzuki->Biaryl Hydrolysis LiOH Hydrolysis Biaryl->Hydrolysis Step 2: Activation Acid Benzoic Acid (Free Acid) Hydrolysis->Acid Amide Amide Coupling (EDC/HOBt, R-NH2) Acid->Amide Drug Final Drug Candidate (Kinase Inhibitor) Amide->Drug Quin Quinazolinone Core Cyclization->Quin

Figure 1: Divergent synthetic workflows utilizing the C5-Iodine and C1-Ester handles.

Pharmacophore Mapping Logic

This diagram explains why the substituents are placed in this specific arrangement for binding affinity.

SAR_Logic Scaffold Scaffold Core (Benzene Ring) F_Group 3-Fluorine: Blocks Metabolic Oxidation Modulates pKa Scaffold->F_Group Me_Group 2-Methyl: Induces Twist (Solubility) Steric Shield for Ester Scaffold->Me_Group I_Group 5-Iodine: Vector for Hydrophobic Tail (Deep Pocket Binding) Scaffold->I_Group Ester_Group 1-Ester/Amide: H-Bond Acceptor/Donor (Hinge Binder) Scaffold->Ester_Group Me_Group->Ester_Group Ortho-Effect

Figure 2: Structure-Activity Relationship (SAR) logic of the 2-Me-3-F-5-I substitution pattern.

References

  • MDPI. (2020). Design and Synthesis of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of Functionalized Benzoates via Cross-Coupling. Org. Synth. 2018, 95, 380-396. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Empowering Boronic Acids in Medicinal Chemistry. Chemical Science. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Regioselective Iodination of Methyl 3-fluoro-2-methylbenzoate

Abstract This document provides a comprehensive guide to the standard protocols for the regioselective iodination of methyl 3-fluoro-2-methylbenzoate, a key intermediate in the synthesis of complex pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the standard protocols for the regioselective iodination of methyl 3-fluoro-2-methylbenzoate, a key intermediate in the synthesis of complex pharmaceutical and agrochemical compounds. Recognizing the substrate's deactivated nature due to the presence of electron-withdrawing fluoro and methoxycarbonyl groups, this guide details robust electrophilic iodination methods. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for procedural steps and reagent selection. Detailed, step-by-step protocols for two highly effective methods—one employing N-Iodosuccinimide (NIS) with a strong acid, and another utilizing a combination of molecular iodine and a silver salt—are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this challenging but crucial transformation.

Introduction: The Synthetic Challenge and Strategic Approach

The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in organic synthesis, primarily due to the unparalleled utility of the resulting aryl iodides in carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[1] Methyl 3-fluoro-2-methylbenzoate presents a nuanced challenge for direct iodination. The benzene ring is substituted with both an ortho-directing, weakly activating methyl group and two meta-directing, deactivating groups: a fluoro and a methoxycarbonyl group. Understanding the interplay of these electronic and steric effects is paramount to achieving high regioselectivity and yield.

This application note will focus on electrophilic aromatic substitution (SEAr) as the primary strategy for the iodination of methyl 3-fluoro-2-methylbenzoate. Due to the overall deactivated nature of the aromatic ring, potent electrophilic iodine reagents are required.[2][3] We will explore two of the most effective and widely adopted methods for the iodination of deactivated arenes.

Mechanistic Insights and Regioselectivity

The iodination of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. This process is generally slower than other halogenations due to the lower electrophilicity of iodine.[4] Therefore, an activating agent or a more potent iodine source is typically necessary to generate a sufficiently electrophilic iodine species ("I+").[2][5]

Directing Effects on Methyl 3-fluoro-2-methylbenzoate

To predict the site of iodination, we must consider the directing effects of the existing substituents:

  • -CH3 (at C2): A weakly activating, ortho, para-director.

  • -F (at C3): A deactivating, ortho, para-director due to lone pair donation in the resonance structure, but strongly deactivating inductively.[6][7]

  • -COOCH3 (at C1): A deactivating, meta-director.[7]

Considering the positions on the ring:

  • C4: para to the methyl group and meta to both the fluoro and ester groups. This position is electronically favored by the strongest activating group.

  • C5: meta to the methyl and ester groups, and ortho to the fluoro group.

  • C6: ortho to the methyl group and the ester, and meta to the fluoro group. Steric hindrance from the adjacent methyl and ester groups makes this position highly unlikely for substitution.

Based on the interplay of these directing effects, the C4 position is the most probable site of iodination , being para to the activating methyl group and meta to the deactivating groups.

G cluster_0 Experimental Workflow start Start setup Reaction Setup: Substrate, Solvent, Reagents start->setup reaction Reaction: Stirring at specified temperature setup->reaction monitoring Monitoring: TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: Quenching and Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: Methyl 3-fluoro-4-iodo-2-methylbenzoate purification->product end End product->end

Sources

Application

Technical Application Note: Suzuki-Miyaura Coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate (referred to herein as Substrate A ). Substrate A represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate (referred to herein as Substrate A ).

Substrate A represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development where the 3,5-substitution pattern on the benzoate core is critical. While the aryl iodide moiety at C5 is highly reactive toward oxidative addition, the presence of the C1-methyl ester and C2-methyl group necessitates precise control over reaction conditions to prevent hydrolysis (saponification) and manage potential steric interactions during the transmetalation step.

This guide provides two validated protocols:

  • Protocol A (Standard): A robust, cost-effective method for standard boronic acids.

  • Protocol B (High-Performance): An anhydrous, highly active system for sterically hindered or unstable boronic acids/esters.

Substrate Analysis & Retrosynthetic Logic

Structural Assessment

The reactivity profile of Substrate A is governed by three distinct electronic and steric features:

  • C5-Iodide (Reactive Handle): The iodine atom is the primary site of oxidative addition. The presence of the electron-withdrawing 3-Fluoro and 1-Carbomethoxy groups significantly lowers the electron density of the arene, facilitating rapid oxidative addition of Pd(0) into the C-I bond. This makes Substrate A more reactive than unsubstituted iodobenzene.

  • C1-Methyl Ester (Chemoselectivity Risk): Methyl esters are susceptible to base-mediated hydrolysis (saponification), especially at elevated temperatures (>80°C) in aqueous media. Protocol design must prioritize mild bases (carbonates, phosphates) over hydroxides.

  • C2-Methyl Group (Steric Gatekeeper): While the C2-methyl creates steric bulk near the ester, the C5-iodide is relatively remote. However, the overall "ortho-effect" of the C2-methyl can influence the conformation of the biaryl product, potentially slowing reductive elimination if the coupling partner is also ortho-substituted.

Visualization of Reactivity

The following diagram outlines the competing pathways and the targeted chemoselective transformation.

ReactionPathways Substrate Methyl 3-fluoro-5-iodo- 2-methylbenzoate Product Target Biaryl Product (C5-Coupling) Substrate->Product Pd(0), Base, R-B(OH)2 (Oxidative Addition @ C5) Side1 Hydrolysis Product (Carboxylic Acid) Substrate->Side1 Strong Base (OH-), H2O High Temp Side2 De-iodinated Byproduct (Protodeiodination) Substrate->Side2 Beta-Hydride Elimination or Solvent H-abstraction

Figure 1: Reaction pathways for Methyl 3-fluoro-5-iodo-2-methylbenzoate. The target pathway (blue) requires suppression of hydrolysis (red) and dehalogenation (yellow).

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Organic)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Rationale: This method utilizes Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture. The bidentate dppf ligand prevents catalyst decomposition, while the dioxane/water mixture ensures solubility of inorganic bases without causing rapid ester hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate A 1.0Electrophile
Aryl Boronic Acid1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)Catalyst
Na₂CO₃ 2.5Base (Mild)
1,4-Dioxane / Water4:1 (v/v)Solvent System
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3). Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane (0.2 M concentration relative to Substrate A).

  • Base Activation: Inject degassed aqueous Na₂CO₃ (2.0 M solution, 2.5 equiv).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to protect the methyl ester.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[1] Dry organic layer over MgSO₄, filter, and concentrate.[2]

Protocol B: The "High-Performance" Method (Anhydrous)

Best for: Sterically hindered boronic acids, base-sensitive substrates, or "difficult" couplings.

Rationale: This method uses XPhos , a bulky, electron-rich biaryl phosphine ligand. XPhos promotes the oxidative addition of the Pd catalyst and, crucially, facilitates the reductive elimination step in sterically crowded environments. K₃PO₄ is used as a base; its low solubility in organic solvents provides a "slow-release" basicity that minimizes ester hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate A 1.0Electrophile
Aryl Boronic Acid1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
XPhos 0.04 (4 mol%)Ligand
K₃PO₄ (Tribasic) 3.0Base (Anhydrous)
Toluene or THFPureSolvent
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and XPhos in a small amount of solvent and stir for 10 mins under Argon to form the active L-Pd(0) species. Alternatively, use commercially available XPhos Pd G2 precatalyst (2 mol%).

  • Charge: Add Substrate A , Boronic Acid, and finely ground K₃PO₄ to the reaction vessel.

  • Solvent: Add anhydrous Toluene or THF (0.15 M).

  • Reaction: Heat to 100°C (Toluene) or Reflux (THF) for 2–12 hours.

    • Expert Tip: The absence of water virtually eliminates the risk of ester hydrolysis, allowing for higher reaction temperatures.

  • Filtration: Filter the hot mixture through a pad of Celite to remove insoluble phosphate salts.

Mechanism & Troubleshooting Logic

The following diagram illustrates the catalytic cycle specific to Substrate A , highlighting the electronic influence of the fluorine substituent.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Facilitated by 3-F EWG) Pd0->OxAdd + Substrate A (Ar-I) TransMet Transmetalation (Rate Determining if Steric) OxAdd->TransMet + Ar'-B(OH)2 + Base Note1 Iodide is highly reactive; 3-F enhances electrophilicity. OxAdd->Note1 RedElim Reductive Elimination (Forms Biaryl Bond) TransMet->RedElim - Base-X Note2 Use XPhos if Boronic Acid is ortho-substituted. TransMet->Note2 RedElim->Pd0 + Product

Figure 2: Catalytic cycle for the coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate. The electron-withdrawing fluorine atom at C3 accelerates the oxidative addition step.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . Ensure strict oxygen-free conditions.
Hydrolysis (Acid formed) Base too strong / Too much waterSwitch from Na₂CO₃/Water to K₃PO₄/Toluene (Anhydrous) .
Homocoupling of Boronic Acid Oxidation of Boronic AcidDegas solvents thoroughly (sparge with Ar for 15 mins). Add Boronic Acid slowly.
Protodeiodination (Ar-H) Hydride source presentUse dry solvents (Dioxane/Toluene). Avoid alcohols (Ethanol/Methanol) as co-solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. BenchChem Application Library. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Link

Sources

Method

Palladium-catalyzed cross-coupling reactions with Methyl 3-fluoro-5-iodo-2-methylbenzoate

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate Executive Summary Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) is a high-value scaffold used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary

Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) is a high-value scaffold used primarily in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways) and other biaryl-based pharmaceuticals. Its structural uniqueness lies in the C-5 iodine handle, which serves as a highly reactive "warhead" for Palladium (Pd)-catalyzed cross-coupling, while the C-3 fluorine and C-2 methyl groups provide critical pharmacokinetic modulation (metabolic stability and conformational locking).

This guide details optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These protocols are designed to maximize yield at the C-5 position while preserving the labile methyl ester and avoiding off-target activation of the C-3 fluorine.

Chemo-Physical Profile & Reactivity Analysis

Before initiating synthesis, understanding the electronic and steric environment is critical for catalyst selection.

PropertyData
CAS Number 2090424-20-5
Formula C9H8FIO2
MW 294.06 g/mol
LogP ~2.53 (Predicted)
Appearance Pale yellow solid / oil (purity dependent)

Structural Reactivity Logic:

  • C-5 Iodine (Primary Electrophile): The iodine atom is the most reactive site. Being meta to the electron-withdrawing ester and meta to the withdrawing fluorine, the C-I bond is electron-deficient, facilitating rapid oxidative addition by Pd(0).

  • C-2 Methyl (Steric Control): The methyl group is ortho to the ester but meta to the iodine. It forces the ester group out of planarity with the aromatic ring, potentially reducing conjugation but not hindering the Pd-catalyst approach to C-5.

  • C-3 Fluorine (Electronic Bias): Provides inductive withdrawal (-I effect), further activating the C-5 iodine. It is generally stable to Pd(0) but can undergo SNAr under forcing basic conditions if strong nucleophiles are present.

Reaction Map & Workflow

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

ReactivityMap Start Methyl 3-fluoro-5-iodo-2-methylbenzoate (Core Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynylation) Start->Sono Terminal Alkyne Pd/Cu, Mild Base Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Amines Pd/Xantphos Prod_S Biaryl Kinase Inhibitors (e.g., MEK analogs) Suzuki->Prod_S Prod_So Rigid Linker Systems (Alkynyl-Benzoates) Sono->Prod_So Prod_B Amino-Benzoates (Solubility Enhancement) Buchwald->Prod_B

Caption: Divergent synthetic pathways utilizing the C-5 Iodine handle. The scaffold allows access to three distinct chemical spaces.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The iodine at C-5 is highly reactive. Standard triphenylphosphine ligands often suffice, but bidentate ligands like dppf are recommended to prevent catalyst decomposition and ensure high yields with electron-poor boronic acids.

Materials:

  • Substrate: 1.0 equiv (294 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the Methyl 3-fluoro-5-iodo-2-methylbenzoate, aryl boronic acid, and base.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Note: Do not exceed 100°C to avoid hydrolysis of the methyl ester.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point: Avoid strong hydroxide bases (NaOH, KOH) which will rapidly hydrolyze the methyl ester to the carboxylic acid. Use Phosphate or Carbonate bases.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or precursors for cyclization.

Rationale: Aryl iodides couple readily with terminal alkynes. Copper(I) iodide is used as a co-catalyst to form the copper acetylide in situ.

Materials:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Triethylamine (TEA) or DIPEA in THF (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the iodo-benzoate and alkyne in anhydrous THF/TEA under Argon.

  • Catalyst: Add Pd(PPh₃)₂Cl₂ and CuI.

  • Temperature: Stir at Room Temperature initially. If no conversion is observed after 2 hours, heat to 40°C.

    • Why? High heat in Sonogashira can lead to alkyne polymerization. The C-5 Iodine is reactive enough for RT coupling in many cases.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination

Best for: Introducing nitrogen heterocycles (morpholines, piperazines).

Rationale: While Iodine is a good leaving group, the presence of the ortho-methyl and meta-fluorine can create a specific electronic environment that favors reductive elimination. Bidentate ligands with wide bite angles (Xantphos) or bulky electron-rich ligands (RuPhos, BrettPhos) are superior here.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) or RuPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and Ligand in a small amount of solvent under Argon for 5 minutes to generate the active catalyst species.

  • Main Mix: Add Substrate, Amine, and Base to the reaction vessel.

  • Combine: Transfer the catalyst solution to the main vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite. The product may be an oil; purification via silica gel is standard.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Ester Hydrolysis Base too strong or aqueous content too high.Switch from Na₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio. Lower temperature.
De-iodination (Protodehalogenation) Hydride source present or excessive heat.Ensure solvent is anhydrous (for Buchwald). Reduce reaction time.
Homocoupling of Boronic Acid Oxygen present in system.Rigorous degassing (sparging) with Argon for 15 mins before adding catalyst.
Low Conversion (Buchwald) Catalyst poisoning or poor ligand match.Switch from Xantphos to BrettPhos (for primary amines) or RuPhos (for secondary amines).

Mechanistic Visualization (Suzuki Cycle)

The following diagram details the catalytic cycle specifically for this substrate, highlighting the oxidative addition preference.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Pd(II)-Ar-I RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regenerate Pd(0) Substrate Substrate: Iodo-Benzoate Substrate->OxAdd Boronate Boronic Acid + Base Boronate->TransMet Activation

Caption: Catalytic cycle for C-5 coupling. Oxidative addition is facilitated by the electron-poor nature of the iodo-benzoate ring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • ChemScene. (n.d.). Methyl 3-fluoro-5-iodo-2-methylbenzoate Product Data. ChemScene Product Catalog. Link

  • Lumen Learning. (n.d.). Palladium Catalyzed Couplings: Mechanism and Applications. Organic Chemistry II. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Scientific Background. Link

Sources

Application

Application Note: High-Efficiency Esterification of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary & Strategic Rationale This Application Note details the synthetic procedure for converting 3-fluoro-5-iodo-2-methylbenzoic acid to its methyl ester, Methyl 3-fluoro-5-iodo-2-methylbenzoate . This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the synthetic procedure for converting 3-fluoro-5-iodo-2-methylbenzoic acid to its methyl ester, Methyl 3-fluoro-5-iodo-2-methylbenzoate . This compound is a critical intermediate in medicinal chemistry, particularly for constructing kinase inhibitors via Suzuki-Miyaura or Sonogashira cross-couplings at the C-5 iodine position.

The Challenge: Steric & Electronic Environment

The substrate presents a specific challenge: Orthosteric Hindrance . The methyl group at the C-2 position (ortho to the carboxylic acid) exerts steric strain, twisting the carboxyl group out of planarity with the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, making standard equilibrium-based Fischer esterification (e.g.,


/MeOH reflux) sluggish. Furthermore, the C-5 iodine atom is a heavy, polarizable handle that must be preserved; harsh Lewis acids or excessive heating can sometimes lead to proto-deiodination or oxidative degradation.
The Solution

We present two validated protocols:

  • Protocol A (Thionyl Chloride/Methanol): The "Gold Standard" for scalability. It utilizes in situ generation of anhydrous HCl and water scavenging to drive the equilibrium to completion.

  • Protocol B (Methyl Iodide/Carbonate): The "Mild Alternative" for small-scale or acid-sensitive screenings, utilizing nucleophilic substitution (

    
    ) rather than acyl substitution.
    

Mechanistic Workflow (Protocol A)

The following diagram illustrates the activation pathway using Thionyl Chloride. Note that


 serves a dual purpose: it generates the highly reactive acid chloride intermediate (or activated acyl-sulfite) and irreversibly consumes water produced during the reaction, rendering the process irreversible.

EsterificationMechanism Acid Start: 3-fluoro-5-iodo-2-methylbenzoic acid Inter Intermediate: Acyl Chloride / Activated Complex (Water Scavenging) Acid->Inter Activation SOCl2 Reagent: SOCl2 SOCl2->Inter Product End: Methyl 3-fluoro-5-iodo-2-methylbenzoate Inter->Product Nucleophilic Acyl Substitution Byproducts Byproducts: SO2(g) + HCl(g) Inter->Byproducts MeOH Reagent: MeOH (Excess) MeOH->Product

Figure 1: Reaction workflow for Thionyl Chloride mediated esterification. The removal of


 and 

as gases drives the reaction forward (Le Chatelier's Principle).

Protocol A: Thionyl Chloride Mediated Esterification

Best for: Scale-up (>1g), robust substrates, high throughput. Precedent: Adapted from procedures for the structural analog Methyl 3-bromo-5-fluoro-2-methylbenzoate [1].

Materials
ReagentEquiv.[1][2][3][4][5]Role
3-fluoro-5-iodo-2-methylbenzoic acid1.0Substrate
Thionyl Chloride (

)
2.0 - 3.0Activating Agent / Dehydrating Agent
Methanol (Anhydrous)Solvent (0.2 M)Nucleophile & Solvent
DCM (Optional)Co-solventSolubilizer (if acid is insoluble in MeOH)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Dissolution: Charge the flask with 3-fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv). Add anhydrous Methanol (approx. 5-10 mL per gram of substrate).

    • Note: If the solid does not fully dissolve, the addition of

      
       and subsequent heating will usually solubilize it.[3]
      
  • Activation (Exothermic): Cool the solution to 0°C (ice bath). Add Thionyl Chloride (2.0 - 3.0 equiv) dropwise via a syringe or addition funnel.

    • Critical: Evolution of gas will occur. Control addition rate to maintain temperature <10°C.

  • Reaction: Remove the ice bath. Heat the reaction mixture to 70°C (Reflux) . Stir for 3 to 5 hours .

    • Monitoring: Check by TLC (Eluent: 10-20% EtOAc in Hexanes). The acid will streak near the baseline; the ester will appear as a distinct spot with higher

      
       (~0.6-0.8).
      
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      .
      
    • Caution: Do not overheat the dry residue containing iodine.

    • Redissolve the residue in Ethyl Acetate (EtOAc) .[4]

    • Wash sequentially with:

      • Saturated

        
         (to neutralize residual acid/HCl).
        
      • Brine.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is typically a yellow oil or low-melting solid of sufficient purity (>95%). If necessary, purify via silica gel chromatography (0

    
     10% EtOAc/Hexanes).
    

Protocol B: Alkylation via Methyl Iodide ( )

Best for: Small scale (<500mg), acid-sensitive substrates, or parallel synthesis libraries. Mechanism:


 displacement of Iodide by the Carboxylate anion.
Materials
ReagentEquiv.[1][2][3][4][5]Role
3-fluoro-5-iodo-2-methylbenzoic acid1.0Substrate
Methyl Iodide (

)
1.5 - 2.0Electrophile
Potassium Carbonate (

)
2.0 - 2.5Base
DMF or AcetoneSolvent (0.2 M)Polar Aprotic Solvent
Step-by-Step Procedure
  • Dissolution: In a vial or flask, dissolve the carboxylic acid in DMF (or Acetone).

  • Deprotonation: Add

    
      (granular, anhydrous). Stir at room temperature for 15 minutes to generate the carboxylate salt.
    
  • Alkylation: Add Methyl Iodide (Caution: Carcinogen/Volatile).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Heating is rarely required and may increase the risk of side reactions.

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve salts.

    • Extract with Diethyl Ether (

      
      )  or EtOAc .
      
    • Wash the organic layer extensively with water (to remove DMF) and Brine.

    • Dry (

      
      ), filter, and concentrate.[4]
      

Comparative Analysis & Troubleshooting

The following table summarizes the operational parameters to assist in method selection.

ParameterProtocol A (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

/MeOH)
Protocol B (

/

)
Mechanism Acyl Substitution (Acid Catalyzed)

Alkylation (Base Mediated)
Steric Tolerance High (Acid Chloride intermediate is small)Moderate (Carboxylate is bulky)
Reaction Time 3 - 5 Hours4 - 12 Hours
Purification Often not required (Volatile byproducts)Aqueous wash required (Remove DMF)
Safety Profile Corrosive (HCl/

gas)
Toxic (MeI is an alkylator)
Rec.[6] Use Case Primary Recommendation (Scale-up)Secondary (Precious samples)
Troubleshooting Guide
  • Issue: Incomplete Conversion (Protocol A)

    • Cause: Steric hindrance of the 2-methyl group preventing MeOH attack.

    • Fix: Switch to a two-step one-pot procedure. Reflux Acid +

      
       (neat or in Toluene) first for 1 hour to fully form the Acid Chloride. Evaporate excess 
      
      
      
      , then redissolve in DCM and add MeOH/Pyridine. This forces the leaving group (
      
      
      ) formation before the nucleophile is introduced [2].
  • Issue: Iodine Loss (Deiodination)

    • Cause: Photolytic cleavage of the C-I bond or trace metal contamination.

    • Fix: Wrap reaction vessels in aluminum foil. Ensure all glassware is acid-washed to remove trace transition metals. Use Protocol B (Base mediated) if acid sensitivity is confirmed.

  • Issue: Product is an Oil but should be Solid

    • Cause: Residual solvent or trace impurities.[3]

    • Fix: Triturate the oil with cold Pentane or Hexanes. The methyl ester of this specific analog is reported as a low-melting solid or oil; high-vacuum drying is essential [1].

References

  • Context: Provides the direct precedent for the thionyl chloride/methanol esterification of the 3-bromo analog, confirming the stability of the 2-methyl-3-halo motif under these conditions.
  • Common Organic Chemistry. (n.d.). Acid to Ester: Common Conditions. Retrieved from [Link]

    • Context: Validates the mechanistic pathways for Fisher Esterification vs.
  • Context: Supports the handling and stability data for poly-halogenated methyl benzo

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of Methyl 3-fluoro-2-methylbenzoate at Position 5

Authored by: A Senior Application Scientist Introduction Methyl 3-fluoro-2-methylbenzoate is a substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 3-fluoro-2-methylbenzoate is a substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1][2] Its utility is often predicated on the ability to introduce additional functional groups onto the aromatic ring with high regioselectivity. This guide provides a detailed technical overview and actionable protocols for the functionalization of a key position on this molecule: the C-5 carbon.

The strategic introduction of substituents at position 5 is governed by the electronic and steric influences of the groups already present on the benzene ring. Understanding these directing effects is paramount for predicting reaction outcomes and designing successful synthetic strategies. This document delves into the theoretical underpinnings of electrophilic aromatic substitution (EAS) on this specific substrate and presents field-proven protocols for nitration, halogenation, and Friedel-Crafts acylation, enabling researchers to confidently and efficiently modify this versatile intermediate.

Theoretical Considerations: Regioselectivity in a Polysubstituted Ring

The outcome of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is dictated by the electronic nature of the substituents already present.[3][4] These groups can either donate electron density to the ring, activating it towards electrophilic attack, or withdraw electron density, deactivating it.[5] Furthermore, they direct incoming electrophiles to specific positions. In Methyl 3-fluoro-2-methylbenzoate, we must consider the interplay of three distinct substituents:

  • -CH₃ (Methyl) at C-2: An alkyl group, the methyl group is an activating substituent through an inductive effect. It is an ortho, para-director .[4]

  • -F (Fluoro) at C-3: A halogen, fluorine is a deactivating substituent due to its strong electron-withdrawing inductive effect. However, due to its lone pairs of electrons, it can participate in resonance, making it an ortho, para-director .[6]

  • -COOCH₃ (Methyl Ester) at C-1: The ester group is strongly electron-withdrawing through both inductive and resonance effects. It is a powerful deactivating group and a meta-director .[7]

The combined influence of these groups determines the most favorable position for electrophilic attack. The C-5 position is:

  • Para to the activating methyl group.

  • Ortho to the ortho, para-directing fluoro group.

  • Meta to the deactivating, meta-directing ester group.

All three substituents, therefore, direct an incoming electrophile to the C-5 position. This reinforcement makes the C-5 position the most electronically favorable site for electrophilic aromatic substitution, despite the overall deactivation of the ring by the fluoro and ester groups.

Directing effects on Methyl 3-fluoro-2-methylbenzoate.
Core Functionalization Protocols

The following protocols are designed for the regioselective functionalization of Methyl 3-fluoro-2-methylbenzoate at the C-5 position. Due to the deactivating nature of the ring, reactions may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) than for more activated substrates.

Protocol 1: Nitration at C-5

The introduction of a nitro (-NO₂) group is a fundamental EAS reaction. The nitro group is a versatile functional handle that can be reduced to an amine, enabling a wide array of subsequent chemical transformations.[2] The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[7][8]

Experimental Workflow Diagram

G start Start setup 1. Cool H2SO4 in an ice-water bath (0-5 °C) start->setup add_substrate 2. Add Methyl 3-fluoro- 2-methylbenzoate setup->add_substrate prep_nitrating 3. Prepare nitrating mixture (H2SO4/HNO3) separately and cool add_substrate->prep_nitrating add_nitrating 4. Add nitrating mixture dropwise, maintaining low temperature prep_nitrating->add_nitrating react 5. Stir at room temp for 1-2 hours add_nitrating->react quench 6. Quench reaction by pouring onto ice react->quench isolate 7. Isolate crude product by vacuum filtration quench->isolate purify 8. Purify by recrystallization (e.g., from Methanol) isolate->purify end End: Pure 5-Nitro Product purify->end

Workflow for the nitration of Methyl 3-fluoro-2-methylbenzoate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.[9]

  • Substrate Addition: To the cold, stirring sulfuric acid, slowly add Methyl 3-fluoro-2-methylbenzoate. Allow the mixture to stir for 5-10 minutes to ensure complete dissolution.

  • Preparation of Nitrating Mixture: In a separate test tube, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath. Caution: This mixture is highly corrosive and exothermic.[8]

  • Nitration: Using a dropping funnel or pipette, add the cold nitrating mixture dropwise to the stirring solution of the substrate in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 15 °C.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Carefully pour the reaction mixture onto a beaker of crushed ice.[10] The solid product should precipitate. Stir until all the ice has melted.

  • Purification: Collect the crude product by vacuum filtration, washing with cold water. The product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Reagents & Conditions Summary

ParameterValueNotes
Substrate Methyl 3-fluoro-2-methylbenzoate1.0 eq
Solvent/Reagent Conc. H₂SO₄~3-4 mL per gram of substrate
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄1.1 eq HNO₃ in 1:1 v/v H₂SO₄
Temperature 0-15 °C (addition), RT (reaction)Crucial for controlling exothermicity.[11]
Reaction Time 1-3 hoursMonitor by TLC
Workup Quench on ice, filterStandard for nitration reactions.[9]
Protocol 2: Halogenation (Bromination) at C-5

Aromatic halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring. This reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂) and generate a potent electrophile.[12][13][14] The resulting aryl halides are key precursors for cross-coupling reactions.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, round-bottom flask protected from light and equipped with a stir bar, add Methyl 3-fluoro-2-methylbenzoate and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeBr₃) to the solution.

  • Bromine Addition: In a dropping funnel, place a solution of bromine in the same solvent. Add this solution dropwise to the reaction mixture at room temperature. Caution: Bromine is highly toxic and corrosive; work in a well-ventilated fume hood.

  • Reaction Progression: Stir the reaction at room temperature. The reaction is often accompanied by the evolution of HBr gas, which can be neutralized by an acid trap. Monitor the reaction by TLC.

  • Workup and Isolation: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with the organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reagents & Conditions Summary

ParameterValueNotes
Substrate Methyl 3-fluoro-2-methylbenzoate1.0 eq
Solvent Dichloromethane (DCM)Must be anhydrous
Halogenating Agent Liquid Bromine (Br₂)1.1 eq
Catalyst Anhydrous FeBr₃ or AlBr₃0.1 eq
Temperature Room TemperatureReaction can be gently heated if slow
Reaction Time 2-6 hoursMonitor by TLC and HBr evolution
Workup Quench with Na₂S₂O₃, extractRemoves excess bromine.
Protocol 3: Friedel-Crafts Acylation at C-5

The Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone.[15][16] This reaction typically uses an acyl chloride or anhydride and a strong Lewis acid catalyst like AlCl₃.[17] A key advantage is that the product ketone is deactivated, preventing polyacylation.[18] However, the reaction is sensitive to the deactivating groups already on the ring, often requiring a stoichiometric amount of the catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride) dropwise. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.[16]

  • Substrate Addition: Add a solution of Methyl 3-fluoro-2-methylbenzoate in the same solvent to the reaction mixture dropwise, keeping the temperature low.

  • Reaction Progression: After addition, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and quench it by very slowly and carefully adding cold, dilute HCl. This will hydrolyze the aluminum complexes. Caution: This process is highly exothermic and releases HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting ketone by column chromatography or recrystallization.

Reagents & Conditions Summary

ParameterValueNotes
Substrate Methyl 3-fluoro-2-methylbenzoate1.0 eq
Solvent 1,2-Dichloroethane (DCE) or DCMMust be anhydrous
Acylating Agent Acetyl Chloride (or other acyl chloride)1.2 eq
Catalyst Anhydrous AlCl₃1.5 - 2.0 eq
Temperature 0 °C to refluxConditions must be optimized.
Reaction Time 4-24 hoursDeactivated rings react slowly.[19]
Workup Quench with dilute HCl, extractHydrolyzes the catalyst.
Conclusion

The functionalization of Methyl 3-fluoro-2-methylbenzoate at the C-5 position is a predictable and reliable process guided by the principles of electrophilic aromatic substitution. The reinforcing directing effects of the methyl, fluoro, and ester groups make this position the primary target for a range of electrophiles. The protocols detailed in this guide for nitration, halogenation, and Friedel-Crafts acylation provide robust starting points for researchers. Successful synthesis will depend on careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents where specified, to accommodate the electronically deactivated nature of the substrate. These methods open the door to a diverse array of 5-substituted derivatives, expanding the utility of this important chemical intermediate in drug discovery and beyond.

References
  • Nitration of Methyl Benzoate.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry, Available at: [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. YouTube, Uploaded by Chem 2700, University of Guelph, Available at: [Link]

  • Aromatic Halogenation. Chemistry LibreTexts, Available at: [Link]

  • Processes for the preparation of fluorinated benzoic acids.Google Patents (US6333431B1)
  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts, Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry, Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts, Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia, Available at: [Link]

  • Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates. PubMed, Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry, Available at: [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning, Available at: [Link]

  • Nitration of Methyl Benzoate. University of Colorado Boulder, Available at: [Link]

  • Halogenation of Aromatic Compounds. YouTube, Uploaded by The Organic Chemistry Tutor, Available at: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.Google Patents (CN110903176A)
  • Aromatic halogenation. Khan Academy, Available at: [Link]

  • Directing Effects in Disubstituted Benzenes. YouTube, Uploaded by Michael Evans, Available at: [Link]

  • Friedel-Crafts reactions with Deactivating groups. Reddit, Available at: [Link]

  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Autech Industry Co.,Limited, Available at: [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube, Uploaded by Organic Chemistry II, Available at: [Link]

  • Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon, Available at: [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube, Uploaded by The Organic Chemistry Tutor, Available at: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information, Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry, Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps, Available at: [Link]

  • Effect of Substituent on Reactivity of Benzene for JEE. Vedantu, Available at: [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts, Available at: [Link]

  • Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE, Available at: [Link]

  • Friedel-Crafts acylation of aromatic rings. YouTube, Uploaded by ChemHelp ASAP, Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 3-fluoro-5-iodo-2-methylbenzoate Synthesis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Yield Improvement & Troubleshooting for CAS 2090424-20-5 Last Updated: February 12, 2026

Executive Summary & Process Logic

Methyl 3-fluoro-5-iodo-2-methylbenzoate is a critical intermediate, often utilized in the synthesis of MEK inhibitors and other kinase-targeting small molecules. The synthesis is deceptively simple but prone to significant yield losses due to regioselectivity issues during iodination and steric hindrance during esterification.

The core challenge lies in the electronic conflict on the benzene ring:

  • 2-Methyl group: Directs ortho/para (activates positions 4 and 6, but 6 is sterically crowded; directs para to position 5).

  • 3-Fluoro group: Directs ortho/para (activates positions 2, 4, 6; position 2 is blocked).

  • 1-Carboxyl/Ester group: Directs meta (deactivates ring; directs to position 3 and 5).

The Winning Strategy: To maximize yield at the 5-position, we must leverage the para-directing power of the methyl group and the meta-directing power of the carboxyl group, while suppressing the ortho-directing effect of the fluorine atom (which favors position 4).

Operational Workflow (Logic Map)

SynthesisLogic Start Starting Material: 3-Fluoro-2-methylbenzoic acid Decision Route Selection Start->Decision RouteA Route A: Direct Iodination (Scalable, Cost-Effective) Decision->RouteA Standard RouteB Route B: Sandmeyer (High Specificity, Multi-step) Decision->RouteB If Regio < 80% Step1A Electrophilic Iodination (NIS/TfOH or I2/NaIO4) RouteA->Step1A Step1B Nitration -> Reduction -> Diazotization -> Iodination RouteB->Step1B Intermediate Intermediate: 3-Fluoro-5-iodo-2-methylbenzoic acid Step1A->Intermediate Regio Check Step1B->Intermediate Step2 Esterification (SOCl2/MeOH or MeI/K2CO3) Intermediate->Step2 Product Target: Methyl 3-fluoro-5-iodo-2-methylbenzoate Step2->Product

Figure 1: Decision logic for synthesis routes. Route A is preferred for scale, provided regioselectivity is managed.

Critical Troubleshooting Guides

Module A: The Iodination Bottleneck (Regioselectivity)

Issue: Formation of the 4-iodo isomer (impurity) or low conversion. Context: The 3-fluoro group strongly activates the 4-position. Standard iodination often results in a 60:40 mixture of 5-iodo:4-iodo products.

ParameterStandard Protocol (Risk)Optimized Protocol (Solution)Mechanism
Reagent Iodine (

) /

NIS (N-iodosuccinimide) + TfOH NIS provides a more potent iodonium source (

); Triflic acid (TfOH) protonates the NIS, increasing electrophilicity to overcome the deactivated ring [1].
Solvent Methanol or DCMAcetonitrile (ACN) or AcOH Polar aprotic solvents like ACN stabilize the transition state for the para-methyl substitution [2].
Temp Room Temperature0°C to 5°C Lower temperatures increase kinetic control, favoring the sterically less hindered 5-position over the 4-position (which is flanked by F).

Step-by-Step Optimization:

  • Dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in Acetonitrile (5 vol).

  • Cool to 0°C.

  • Add Triflic acid (TfOH) (1.1 eq) dropwise. Caution: Exothermic.

  • Add NIS (1.2 eq) portion-wise over 1 hour.

  • Critical Checkpoint: Monitor HPLC. If 4-iodo impurity >10%, lower temperature to -10°C.

  • Quench with saturated Sodium Thiosulfate (

    
    ).
    
Module B: Esterification Failures

Issue: Incomplete reaction or formation of acid anhydride byproducts. Context: The 2-methyl and 3-fluoro groups create significant steric bulk around the carboxylic acid, making standard Fischer esterification slow.

Troubleshooting Q&A:

Q: My reaction stalls at 70% conversion using


. Why? 
A:  The equilibrium is unfavorable due to steric hindrance.
  • Fix: Switch to Thionyl Chloride (

    
    ) .
    
    • Suspend the 5-iodo acid in dry Methanol.

    • Cool to 0°C.

    • Add

      
       (2.0 eq) dropwise.
      
    • Reflux for 3-5 hours. The formation of the acyl chloride intermediate bypasses the steric barrier [3].

Q: I see a new impurity at RRT 1.2 during esterification. A: This is likely the Acid Anhydride formed if moisture is present or if


 is removed incompletely before quenching. Ensure anhydrous conditions.
Module C: Purification & Isolation

Issue: Difficulty separating the 5-iodo target from the 4-iodo isomer.

Protocol:

  • Do not use column chromatography for scale-up (inefficient).

  • Recrystallization:

    • Solvent System: Heptane / Ethyl Acetate (9:1) .

    • The 5-iodo isomer (more symmetrical/planar due to para substitution relative to methyl) typically crystallizes more readily than the 4-iodo isomer.

    • Heat to reflux to dissolve, cool slowly to 0°C.

    • Yield Expectation: 85-90% recovery with >98% purity.

Comparative Data Analysis

The following table summarizes yield improvements observed when switching from "Standard" literature conditions to the "Optimized" protocols described above.

MetricStandard Method (

)
Optimized Method (NIS/TfOH)Improvement Factor
Regioselectivity (5-I : 4-I) 65 : 3592 : 8 +27% Specificity
Crude Yield 72%88% +16% Mass
Esterification Time 12 Hours3 Hours 4x Faster
Final Purity (post-cryst) 94%>99% Pharma Grade

Frequently Asked Questions (FAQ)

Q1: Can I start with Methyl 3-fluoro-2-methylbenzoate and iodinate the ester directly?

  • Technical Advice: Not Recommended. The ester group (

    
    ) is a weaker meta-director than the carboxylic acid (
    
    
    
    ) in acidic media (where
    
    
    can be protonated). Furthermore, iodinating the ester often leads to hydrolysis side-reactions if strong acids are used. It is chemically cleaner to iodinate the acid first, separate isomers, and then esterify [4].

Q2: Why not use the Sandmeyer reaction (Amino -> Iodo) to guarantee position?

  • Technical Advice: You certainly can, and it is the "Route B" in our logic map. However, it adds 3 steps: Nitration, Reduction, and Diazotization/Iodination.

    • Use Sandmeyer if: You require >99.5% isomeric purity and cannot afford yield loss during recrystallization.

    • Use Direct Iodination if: You need throughput and speed. The NIS/TfOH method usually suffices for most drug discovery needs.

Q3: Is the 5-iodo position stable?

  • Technical Advice: Yes, but be careful with Lithium-Halogen Exchange . The iodine at position 5 is highly reactive. If you plan to use this building block for Grignard or Lithiation chemistry, ensure the temperature is kept strictly below -60°C to prevent scrambling or benzyne formation [2].

References

  • Olah, G. A., et al. (1993). "Superelectrophilic Iodination." Journal of the American Chemical Society. Mechanistic basis for using Triflic Acid to generate superelectrophilic iodine species.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-5-iodobenzamide and its Intermediates." Provides solvent effects on regioselectivity for fluorinated benzoates. 1

  • National Institutes of Health (NIH). (2014). "Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester." Describes optimization of Grignard reagents derived from methyl 4-iodo-3-methylbenzoate, relevant for ester handling. 2[3][4][5][6]

  • ChemicalBook. "Synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate." Highlights the precedence for halogenation strategies on this specific scaffold. 7

  • European Patent EP1642881B1. "Process for producing 5-iodo-2-methylbenzoic acid." Industrial baseline for iodination of methylbenzoic acids. 3

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Aryl Iodides

Welcome to the Catalysis Application Support Hub. Ticket ID: #SZK-IOD-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Application Support Hub. Ticket ID: #SZK-IOD-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

You are here because your "easy" reaction failed. Aryl iodides are theoretically the most reactive electrophiles in the Suzuki-Miyaura coupling due to the weak C–I bond. However, they frequently suffer from low conversion, often stalling at ~40–60% or turning into a black suspension immediately.

This guide treats your reaction not as a recipe, but as a kinetic system. We will diagnose why your catalyst is dying and how to revive it.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify the failure mode. Use this logic tree to classify your issue.

TroubleshootingTree Start Start: Low Conversion with Aryl Iodide CheckColor Observe Reaction Mixture Color/State Start->CheckColor BlackPPT Black Precipitate (Pd Black) CheckColor->BlackPPT Precipitation ClearBrown Clear/Homogeneous (Red/Brown/Yellow) CheckColor->ClearBrown No Precipitate FastDeath Diagnosis: Kinetic Imbalance OA is too fast; TM is too slow. BlackPPT->FastDeath CheckSM Check Remaining Boronic Acid (TLC/LCMS) ClearBrown->CheckSM Sol1 Solution: Reduce [Pd] loading or use bidentate ligands (dppf) FastDeath->Sol1 BoronGone Boronic Acid Consumed Halide Remains CheckSM->BoronGone BoronPresent Both SMs Present Reaction Stalled CheckSM->BoronPresent DiagDeboro Diagnosis: Protodeboronation BoronGone->DiagDeboro DiagPoison Diagnosis: Iodide Inhibition (Catalyst Poisoning) BoronPresent->DiagPoison

Figure 1: Diagnostic logic tree for classifying reaction failure modes.

Part 2: The Technical Deep Dive
Issue 1: The "Iodide Effect" (Catalyst Poisoning)

The Symptom: The reaction starts well but stalls (e.g., at 50% conversion). Adding more catalyst does not restart it. The Science: This is the paradox of aryl iodides. While the oxidative addition (OA) is fast, the released iodide ions (


) are strong ligands.
  • Inhibition: High concentrations of

    
     can displace the solvent or base from the Palladium center, forming unreactive anionic species like 
    
    
    
    .
  • Dimerization: Iodides are excellent bridging ligands, leading to the formation of stable, inactive dimers

    
    .
    
  • Result: The Transmetallation (TM) step is blocked. The catalyst is not "dead" (it hasn't precipitated), but it is "sleeping" (poisoned).

Corrective Action:

  • Switch Solvents: Change from THF to Toluene or Dioxane . Iodide salts are less soluble in non-polar solvents, forcing the iodide to precipitate out as an inorganic salt (e.g., NaI), freeing the catalyst [1].

  • Ligand Selection: Avoid simple triphenylphosphine (

    
    ). Use bulky biaryl phosphines (e.g., XPhos , SPhos ) which sterically prevent the formation of bridging iodide dimers [2].
    
Issue 2: Kinetic Imbalance (Pd Black Formation)

The Symptom: The reaction mixture turns black and deposits a mirror or powder within minutes. The Science: The catalytic cycle relies on a rhythm. For aryl iodides, OA is extremely fast. If the subsequent step (Transmetallation) is slow—due to steric hindrance or weak base—the active


 species accumulates.
  • Unstable

    
     intermediates are prone to disproportionation or aggregation into 
    
    
    
    clusters (Palladium Black).
  • Once Pd black forms, the surface area drops drastically, and catalysis stops.

Corrective Action:

  • The "Slow-Release" Method: Do not add all the aryl iodide at once. Use a syringe pump to add the iodide over 1 hour. This keeps the concentration of the unstable intermediate low.

  • Stabilizing Ligands: Switch to bidentate ligands like dppf or dppe . The "bite angle" of dppf (

    
    ) creates a tight chelate that resists aggregation better than monodentate ligands [3].
    
Issue 3: Protodeboronation

The Symptom: The aryl iodide remains, but the boronic acid has disappeared. The major byproduct is the hydrolyzed arene (


).
The Science:  This is a race between coupling and hydrolysis. If the coupling is slowed down (by Iodide Inhibition, see above), the base will instead attack the boronic acid. This is most common with:
  • Electron-poor aryl boronic acids (e.g., fluorinated phenyls).

  • Heterocyclic boronic acids (e.g., 2-pyridyl).

Corrective Action:

  • Base Management: Switch from aqueous bases (

    
    ) to anhydrous bases like 
    
    
    
    or
    
    
    in dry solvents. Water is the proton source for deboronation; removing it slows the side reaction [4].[1]
Part 3: Data & Optimization Tables

Use this table to select the correct base/solvent system based on your substrate's electronic nature.

Table 1: Optimization Matrix for Aryl Iodides

Substrate TypePrimary IssueRecommended CatalystBase & SolventAdditive
Standard Aryl Iodide Pd Aggregation


/ Dioxane:H2O (9:1)
None
Sterically Hindered Slow Transmetallation

+ SPhos

/ Toluene
None
Electron-Poor Boronic Acid Protodeboronation

+ XPhos

/ DME (Anhydrous)
Molecular Sieves
Heterocycle (e.g., Pyridine) Catalyst Poisoning

+ Xantphos

/ 1,4-Dioxane

(Scavenges I-)
Part 4: The "Gold Standard" Protocol

For a generic coupling of a reactive aryl iodide with a stable boronic acid.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Solvent Prep: Degas the 1,4-Dioxane and Water separately by sparging with Argon for 15 minutes. Note: Oxygen is the enemy of low-concentration Pd species.

  • Solids: Add Aryl Iodide, Boronic Acid, and Base to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the Pd catalyst last. Cap the vial immediately with a septum.

  • Purge: Evacuate the vial and backfill with Argon (3 cycles).[2]

  • Solvent Addition: Inject the degassed solvents via syringe.[3]

  • Temperature: Heat to 80°C . Do not reflux aggressively; gentle heat is sufficient for iodides.

  • Monitoring: Check TLC at 1 hour.

    • If black:[2][3][4][5] Filter through celite and analyze. If incomplete, restart with lower catalyst loading (1 mol%).

    • If clear but stalled: Add 10% volume of Toluene to precipitate iodide salts.

Part 5: Visualizing the Mechanism

Understanding the "Stall Point" is critical. The diagram below highlights where the reaction fails for Iodides vs. Bromides.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST for Iodides) Pd0->OxAdd + Ar-I PdII_Ar_I Pd(II)-Ar-I Complex OxAdd->PdII_Ar_I Inhibition STALL POINT: Iodide Inhibition (Formation of dimers) PdII_Ar_I->Inhibition Excess I- TransMetal Transmetallation (Rate Limiting Step) PdII_Ar_I->TransMetal + Ar-B(OH)2 / Base PdII_Ar_Ar Pd(II)-Ar-Ar Complex TransMetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki Catalytic Cycle highlighting the specific stall point for Aryl Iodides.

References
  • Overcoming Halide Inhibition of Suzuki-Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Source: Organic Process Research & Development (ACS). URL:[Link] Context: Explains the solvent effect (THF vs Toluene) on halide inhibition.

  • Nuances in Fundamental Suzuki-Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Source: Organometallics (ACS). URL:[Link] Context:[3][5][6][7][8][9][10][11] Details the mechanism of PPh3 catalyst poisoning by iodide ions.

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Guide. Source: Yoneda Labs / General Review. URL:[Link] Context: Practical overview of ligand choices (dppf vs PPh3) for stability.

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Source: Journal of the American Chemical Society (ACS). URL:[Link] Context: Definitive mechanistic study on why boronic acids decompose under basic conditions.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Case ID: PUR-2090424 Subject: Optimization & Troubleshooting for Column Chromatography of Halogenated Benzoates Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Introduction Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2090424 Subject: Optimization & Troubleshooting for Column Chromatography of Halogenated Benzoates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction

Welcome to the Technical Support Center. You are working with Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5).[2] This compound is a critical intermediate, often utilized in Suzuki-Miyaura or Sonogashira cross-coupling reactions due to the reactive C-I bond at the 5-position.

Because this molecule contains three distinct functionalities—an ester, a fluorine atom, and an iodine atom—on a toluene core, its purification requires specific attention to photostability and stationary phase interactions .[1] The iodine atom makes the molecule lipophilic but also susceptible to deiodination (turning purple/pink) if mishandled.

This guide is structured to address your specific workflow challenges directly.

Module 1: Method Development & Optimization

Q: What is the optimal solvent system for this separation?

A: For Normal Phase (NP) Flash Chromatography on Silica Gel 60, a Hexane/Ethyl Acetate (Hex/EtOAc) gradient is the standard starting point.[1]

However, due to the electron-withdrawing nature of the halogens (F, I), the ester carbonyl is less basic than in unsubstituted methyl benzoate, potentially reducing retention.[1]

Recommended Gradient Protocol:

Step Solvent Composition Volume (CV) Purpose
Equilibration 100% Hexanes 3 CV Wet the column; remove air.
Loading 98% Hexanes / 2% EtOAc - Load sample (dissolved in min. DCM or Toluene).
Isocratic Hold 98% Hexanes / 2% EtOAc 2 CV Elute very non-polar impurities (e.g., alkanes).[1]

| Gradient | 2%


 15% EtOAc | 10 CV | Target elution zone for Product.  |
| Wash  | 50% EtOAc | 3 CV | Elute polar impurities (e.g., unreacted acid).[1] |

Technical Insight: If your impurity is the des-iodo byproduct (Methyl 3-fluoro-2-methylbenzoate), it will have a very similar polarity to your product. In this case, switch the non-polar solvent from Hexane to Toluene or Dichloromethane (DCM) .[1] The


-

interactions between Toluene and the aromatic ring can alter selectivity (selectivity factor

) enough to resolve the halo-species [1].
Q: How do I visualize the compound?

A:

  • UV (254 nm): The aromatic ring provides strong absorption.

  • Iodine Stain: The compound will stain brown/yellow.

  • KMnO₄: The methyl group on the ring is resistant to mild oxidation, but the ester may show faint activity. UV is preferred.

Module 2: Troubleshooting & FAQs

Q: My product fraction turned pink/purple during evaporation. What happened?

A: This indicates Photodeiodination (Release of Iodine,


).[1]
Aryl iodides are light-sensitive.[3] The C-I bond is relatively weak (

65 kcal/mol) and can undergo homolytic cleavage under UV or intense visible light, generating an aryl radical and an iodine radical [2].[1]

The Fix:

  • Shielding: Wrap your column and fraction tubes in aluminum foil.

  • Temperature: Do not use high heat (>40°C) on the rotovap.

  • Scavenging: If the pink color persists, wash the organic phase with a 10% Sodium Thiosulfate (

    
    ) solution before final drying.[1] This reduces 
    
    
    
    back to iodide (
    
    
    ), clearing the color.[1]
Q: I see a "ghost peak" or tailing that co-elutes with my product.

A: This is likely the Starting Material (Acid) or a Hydrolysis Product (3-fluoro-5-iodo-2-methylbenzoic acid). Even if you performed an aqueous workup, trace acid can drag on silica due to hydrogen bonding with silanols.[1]

The Fix: Add 1% Triethylamine (TEA) to your column equilibration solvent. This neutralizes the acidic silanol sites on the silica gel, sharpening the peak shape for the ester and permanently retaining the acid on the baseline.

Q: The separation between the Product and the De-iodinated impurity is poor.

A: The de-iodinated impurity (Methyl 3-fluoro-2-methylbenzoate) lacks the lipophilic iodine atom.

  • Normal Phase Behavior: The Iodo-product is generally less polar (moves faster, higher Rf) than the de-iodinated version, but the difference is small.[1]

  • Reverse Phase Solution: If NP fails, switch to C18 (Reverse Phase) . Iodine is highly hydrophobic.

    • Elution Order on C18: The De-iodinated impurity elutes first; the Iodo-product elutes later. The resolution (

      
      ) is usually much higher on C18 for halo-analogs [3].
      

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying Methyl 3-fluoro-5-iodo-2-methylbenzoate, specifically addressing the critical "Light Sensitivity" and "Co-elution" pathways.

PurificationWorkflow Start Crude Mixture (Me 3-F-5-I-2-Me-Benzoate) TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Decision Separation Quality? TLC->Decision GoodSep Run Column (Hex/EtOAc Gradient) Decision->GoodSep Rf Δ > 0.15 PoorSep Identify Impurity Decision->PoorSep Rf Δ < 0.15 PostCol Fraction Collection GoodSep->PostCol ImpurityType Impurity Type? PoorSep->ImpurityType AcidImp Acid (Starting Material) Sticks to baseline ImpurityType->AcidImp Low Rf DeIodo De-iodinated Analog Close Rf ImpurityType->DeIodo Similar Rf FixAcid Add 1% Et3N to Solvent or Re-wash w/ NaHCO3 AcidImp->FixAcid FixDeIodo Switch to C18 (Reverse Phase) or Change Solvent to Toluene DeIodo->FixDeIodo FixAcid->GoodSep FixDeIodo->GoodSep CheckColor Pink/Purple Color? PostCol->CheckColor ThioWash Wash w/ Na2S2O3 (Remove Iodine) CheckColor->ThioWash Yes (I2 Release) Final Pure Product (Store in Dark) CheckColor->Final No ThioWash->Final

Figure 1: Decision matrix for the purification of photolabile aryl iodides, highlighting impurity management and stability checks.

Module 4: Storage & Stability Protocol

Once purified, the integrity of the C-I bond must be maintained.

  • Physical State: The compound is likely a low-melting solid or viscous oil.

  • Storage:

    • Container: Amber glass vial (Mandatory).

    • Atmosphere: Flush with Argon or Nitrogen.

    • Temperature: 2-8°C (Refrigerator).

    • Stabilizer: For long-term storage (>1 month), adding a strip of activated Copper (Cu) turnings can stabilize the iodide, though this is more common for alkyl iodides.[1] For this aryl ester, light exclusion is the primary requirement .[1]

References

  • Snyder, L. R. (1974).[1] "Classification of the solvent properties of common liquids." Journal of Chromatography A, 92(2), 223-230.[1]

  • Klapars, A., & Buchwald, S. L. (2002).[1] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844-14845.[1]

  • Claessens, H. A., & van Straten, M. A. (2004).[1] "Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography." Journal of Chromatography A, 1060(1-2), 23-41.[1]

Sources

Optimization

Technical Support Center: Solubility Optimization for Methyl 3-fluoro-5-iodo-2-methylbenzoate

Case ID: DMSO-SOL-2024-001 Compound: Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) Solvent System: Dimethyl Sulfoxide (DMSO) Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Hidden" S...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMSO-SOL-2024-001 Compound: Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) Solvent System: Dimethyl Sulfoxide (DMSO) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Solubility Barrier

Welcome to the Technical Support Center. You are likely here because a standard 10 mM or 100 mM stock preparation of Methyl 3-fluoro-5-iodo-2-methylbenzoate has failed. The solution is either cloudy, has precipitated after freezing, or "crashed out" upon dilution into assay media.[1]

This molecule presents a specific challenge: it is a lipophilic, poly-halogenated aromatic ester .[1] While theoretically soluble in DMSO, its high lattice energy (driven by halogen bonding) and sensitivity to water (DMSO hygroscopicity) create a narrow window for stability.[1][2]

This guide moves beyond "shake it harder" and addresses the thermodynamic and kinetic root causes of your issue.

Module 1: Diagnostic Flowchart

Before proceeding, identify your specific failure mode using the logic tree below.

Solubility_Diagnosis Start Identify the Failure Mode Dissolution Initial Dissolution Failure (Powder won't dissolve) Start->Dissolution Storage Storage Precipitation (Was clear, now cloudy) Start->Storage Assay Assay Crash-Out (Precipitates in media) Start->Assay Action_Heat Lattice Energy Issue Action: Thermal Shift & Sonication Dissolution->Action_Heat Kinetic Barrier Action_Water Hygroscopicity Issue Action: Anhydrous Protocol Storage->Action_Water Water Uptake Action_Dilution Solvent Shock Action: Intermediate Dilution Step Assay->Action_Dilution Polarity Shift

Figure 1: Diagnostic logic for categorizing solubility failures based on the experimental stage.

Module 2: The "Wet DMSO" Trap (Critical)

The most common cause of failure for halogenated esters like Methyl 3-fluoro-5-iodo-2-methylbenzoate is water contamination .

The Mechanism

DMSO is aggressively hygroscopic.[1][3] At 20°C and 60% relative humidity, pure DMSO can absorb significant water mass within hours.[1]

  • The Compound: Highly lipophilic (LogP estimated > 2.5).[1] It hates water.[1]

  • The Solvent: When DMSO absorbs water, it becomes a binary solvent system (DMSO:Water).[1]

  • The Result: Water acts as an anti-solvent.[1] As water content rises, the solubility limit of your compound drops exponentially, forcing precipitation.[1]

Protocol: Anhydrous Stock Preparation

Do not skip these steps if your compound is precious.

  • Source Verification: Do not use the "lab bottle" of DMSO that has been opened multiple times. Use a fresh, sealed ampoule of Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Dessicant Strategy: If fresh DMSO is unavailable, treat your DMSO with activated 3Å or 4Å molecular sieves for 24 hours prior to use.[1]

  • Inert Atmosphere: Weigh the compound in ambient air, but perform the solvent addition and initial mixing under a stream of dry nitrogen or argon if possible.[1]

Module 3: Overcoming Lattice Energy (Initial Dissolution)

If the powder refuses to dissolve initially, you are fighting the crystal lattice energy.[1] The Iodine and Fluorine atoms induce strong intermolecular interactions (halogen bonding) in the solid state.[1]

Step-by-Step Solubilization Protocol
StepActionScientific Rationale
1 Vortex (30 sec) Maximizes surface area contact between solid and solvent.
2 Sonicate (10-15 min) Cavitation creates local high-energy micro-environments that break crystal lattice bonds.[1] Note: Use a water bath sonicator, not a probe, to avoid overheating.[1]
3 Thermal Shift (40°C) Gently warm the solution to 40°C. This increases the kinetic energy of the solvent molecules.[1] Warning: Do not exceed 50°C to prevent ester hydrolysis or iodine lability.
4 Visual Check Hold the vial against a light source. Look for "schlieren" lines (swirls) or micro-particulates.[1] If clear, proceed.

Module 4: The "Freeze-Thaw" Crash

Users often report: "It was clear when I froze it, but it's full of crystals after thawing."[1]

The Cause: DMSO freezes at 18.5°C .[1][4]

  • Nucleation: As DMSO freezes, it forms a crystal lattice that excludes the solute (your compound).[1]

  • Concentration: The remaining liquid phase becomes hyper-concentrated with your compound, exceeding saturation limits.[1]

  • Precipitation: The compound crashes out.[1][4] Upon thawing, the re-dissolution kinetics are slow (see Module 3).[1]

The Fix:

  • Thaw Completely: Warm the vial to 37°C immediately upon removal from the freezer.

  • Vortex Immediately: Do not let it sit. You must re-homogenize the solution while it is warm.[1]

  • Single-Use Aliquots: Store stocks in small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Module 5: Biological Assay Compatibility

When you pipette your DMSO stock into cell culture media (aqueous), you create a massive polarity shock.[1]

The "Crash Out" Phenomenon

Your compound is stable in 100% DMSO.[1] In 1% DMSO (99% Water), it is likely insoluble.[1]

Dilution_Shock Stock DMSO Stock (Hydrophobic Environment) Mixing Rapid Mixing (Interface Turbulence) Stock->Mixing Pipetting Precip Micro-Precipitation (Bioavailability Loss) Mixing->Precip Local Supersaturation Media Culture Media (Hydrophilic Environment) Media->Mixing

Figure 2: Mechanism of precipitation during aqueous dilution.

Prevention Protocol: Intermediate Dilution

Instead of adding 1 µL of 10 mM Stock directly to 1 mL of media (1:1000 dilution), use a Serial Dilution Step :

  • Step 1: Dilute 10 mM Stock 1:10 into pure Ethanol or DMSO (creates 1 mM working solution).

  • Step 2: Add this working solution to your media while vortexing the media .

    • Why? Rapid dispersion prevents local zones of supersaturation where the compound would otherwise nucleate.[1]

FAQ: Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Methyl 3-fluoro-5-iodo-2-methylbenzoate is likely soluble in ethanol, but ethanol evaporates much faster (concentration changes over time) and is often more toxic to cells at high concentrations than DMSO.

Q: My solution turned yellow. Is it ruined? A: A yellow tint often indicates the liberation of free Iodine (


) or slight oxidation.[1] This is common with aryl iodides exposed to light or heat.[1]
  • Test: Run a quick LC-MS.[1] If the parent peak is intact (>95%), it is usable.[1]

  • Prevention: Wrap vials in aluminum foil (Amber vials are insufficient for long-term storage of iodinated compounds).[1]

Q: What is the maximum solubility I can expect? A: While experimental data for this specific catalog number is sparse, structurally similar fluorinated/iodinated benzoates typically achieve 50-100 mM in pure, anhydrous DMSO.[1] If you cannot reach 10 mM, your DMSO is wet.[1]

References

  • BenchChem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (Accessed 2024).[1][5]

  • Popa-Burke, I., et al. "Compound Precipitation in High-Concentration DMSO Solutions."[1][6] Journal of Biomolecular Screening, 19(9), 1302–1308 (2014).[1][6][7]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1]

  • Way2Drug. DMSO Solubility Assessment for Fragment-Based Screening. (2021).[1][8]

  • ChemScene. Methyl 3-fluoro-5-iodo-2-methylbenzoate Product Data. (Accessed 2024).[1][5]

Sources

Troubleshooting

Technical Support Guide: Optimizing Reaction Temperature for Iodination of Fluorinated Benzoates

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for the challenging electrophilic iodination of fluorinated benzoates. As drug development professionals know, the successful and selective introduction of iodine into such electron-deficient scaffolds is a critical step for subsequent cross-coupling reactions, yet it is fraught with potential pitfalls. This document is designed to provide both the foundational principles and the practical, field-proven insights needed to navigate these challenges successfully.

Core Principles: The Energetic Landscape of a Difficult Reaction

The iodination of fluorinated benzoates is a classic example of electrophilic aromatic substitution (EAS) on a highly deactivated ring.[1] Understanding the interplay between the substrate's electronic properties and the reaction's energy requirements is paramount.

  • The Substrate's Challenge: Fluorinated benzoates are electronically poor for two primary reasons. First, the ester group (-COOR) is a meta-director and deactivates the ring through both inductive (-I) and resonance (-M) effects.[2][3] Second, fluorine atoms, while technically ortho, para-directors due to resonance (+M), are strongly electronegative and exert a powerful deactivating inductive effect (-I).[2][4] This cumulative electron withdrawal makes the aromatic ring a poor nucleophile, demanding a highly reactive electrophile and/or significant energy input to proceed.[1][5]

  • Generating the Electrophile: Molecular iodine (I₂) itself is a weak electrophile and generally requires an oxidizing agent (e.g., nitric acid, iodic acid, H₂O₂) to generate a more potent iodinating species, notionally I⁺.[6][7][8] Alternatively, reagents like N-Iodosuccinimide (NIS) can be activated by strong acids (e.g., H₂SO₄, TFA) to achieve the necessary electrophilicity.[9][10]

  • The Temperature Dilemma: Temperature is the primary tool to provide the necessary activation energy for this difficult reaction. However, it is a double-edged sword. While higher temperatures increase the reaction rate, they can also promote undesirable side reactions, decrease regioselectivity, or even lead to product decomposition.[11][12] The goal is to find the "sweet spot"—the minimum temperature required for an efficient reaction rate without compromising yield or purity.

Caption: General mechanism for electrophilic aromatic iodination.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Q: My reaction shows very low conversion or has failed to proceed entirely. What is my first troubleshooting step related to temperature?

A: This is the most common issue and points directly to insufficient activation energy. Before aggressively increasing the temperature, first verify the potency of your iodinating system. For deactivated substrates, a combination like I₂ with an oxidant or NIS in a strong acid is often necessary.[1][9]

If the reagent system is appropriate, a systematic increase in temperature is the correct approach.

  • Establish a Baseline: If you started at room temperature (RT, ~20-25°C), confirm that no reaction has occurred via TLC or LCMS analysis after a reasonable time (e.g., 4-6 hours).

  • Incremental Heating: Increase the temperature in controlled steps (e.g., to 40°C, then 60°C, then 80°C), monitoring the reaction at each stage. Many iodination protocols for deactivated systems operate in the 60-85°C range.[13]

  • Consider Reflux Conditions: Depending on the solvent, refluxing may be required. However, this should be a final resort, as it offers less precise temperature control and increases the risk of side reactions.

Q: I'm getting a mixture of regioisomers. How can I use temperature to improve selectivity?

A: The formation of multiple isomers occurs when the energetic barriers for iodination at different positions on the ring are similar. Temperature plays a key role in controlling which of these pathways is favored.[14]

  • Lower Temperature for Higher Selectivity: As a general rule, lower reaction temperatures favor the product of the reaction pathway with the lowest activation energy, often leading to higher regioselectivity. If your reaction proceeds, albeit slowly, at a higher temperature but gives poor selectivity, try decreasing the temperature and increasing the reaction time.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the fastest-formed product. At higher temperatures, a thermodynamic equilibrium might be established, favoring the most stable product isomer. Understanding the stability of the possible sigma-complex intermediates can help predict which isomer is favored.

  • Temperature Screening: To optimize selectivity, perform a screening experiment at various temperatures (e.g., 0°C, RT, 40°C, 60°C) and analyze the product ratios. This will reveal the optimal balance between reaction rate and selectivity for your specific substrate.

Q: I increased the temperature to drive my reaction to completion, but my overall yield dropped and I observed significant darkening or "tar" formation. What happened?

A: You have exceeded the thermal stability threshold of your starting material or product, leading to decomposition.[11][12] The combination of strong acids (often used to activate the iodinating agent) and high heat can be particularly harsh.

Corrective Actions:

  • Reduce Temperature Immediately: The optimal temperature is just below the point where decomposition becomes significant.

  • Shorten Reaction Time: If the reaction is fast at a higher temperature, it may be possible to run it for a much shorter duration to minimize decomposition. Monitor closely.

  • Use a More Potent Reagent System at a Lower Temperature: Instead of forcing a weaker reagent with heat, switch to a more reactive system. For instance, if I₂/H₂O₂ at 80°C is causing decomposition, consider trying NIS/TFA at 40°C.[10][15] This often allows for lower reaction temperatures, preserving the integrity of your molecules.

Q: My analysis shows the formation of the desired product, but also a significant amount of the starting material without the iodine. Why would the iodine "fall off"?

A: This is likely protodeiodination, a reversible reaction where an acid cleaves the carbon-iodine bond.[16] This process is often accelerated by elevated temperatures and high acid concentrations.[12]

Mitigation Strategies:

  • Minimize Acid Catalyst: Use only the minimum catalytic amount of acid required to activate the iodinating agent.

  • Control Temperature: Run the reaction at the lowest feasible temperature to disfavor the reverse (deiodination) reaction.

  • Buffered Systems: In some cases, adding a non-nucleophilic base or buffer after the reaction is complete can help neutralize the acid and prevent post-reaction deiodination during workup.

Troubleshooting_Workflow cluster_rate Rate Troubleshooting cluster_purity Purity Troubleshooting cluster_yield Yield Troubleshooting Start Reaction Issue? Low_Conversion Low / No Conversion Start->Low_Conversion Rate Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Purity Decomposition Decomposition / Tar Start->Decomposition Yield Check_Reagents Verify Potency of Iodinating System Low_Conversion->Check_Reagents Lower_Temp Decrease Temperature Poor_Selectivity->Lower_Temp Reduce_Temp Reduce Temperature Decomposition->Reduce_Temp Increase_Temp Incrementally Increase Temperature (e.g., 40→60→80°C) Check_Reagents->Increase_Temp Extend_Time Increase Reaction Time Lower_Temp->Extend_Time Temp_Screen Run Temperature Screen (0°C, RT, 40°C, 60°C) Lower_Temp->Temp_Screen Change_Reagent Use More Active Reagent at Lower Temperature Reduce_Temp->Change_Reagent

Caption: Troubleshooting workflow for temperature optimization.

Data Summary: The Effect of Temperature

The following table summarizes the general trends observed when adjusting temperature for the iodination of electron-deficient arenes.

ParameterLow Temperature (~0-25°C)Moderate Temperature (~40-80°C)High Temperature (~80°C+)
Reaction Rate Very Slow / StalledModerate to FastVery Fast
Yield Low (due to low conversion)Often OptimalDecreasing (due to decomposition)
Regioselectivity Generally HighestModerate to GoodOften Decreases
Byproducts MinimalMinimalDecomposition, Deiodination
Primary Challenge Overcoming Activation EnergyBalancing Rate vs. SelectivityPreventing Decomposition

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for a completely new fluorinated benzoate substrate?

A: A prudent starting point is room temperature (~20-25°C). This provides a safe baseline to gauge the substrate's intrinsic reactivity with your chosen iodinating system without risking immediate decomposition. Monitor for any product formation over several hours before deciding to apply heat.

Q: How does the number and position of fluorine substituents affect the required reaction temperature?

A: The more fluorine atoms present, the more deactivated the ring becomes, generally necessitating a higher reaction temperature to achieve a reasonable rate. The position also matters. Fluorine atoms ortho or para to the ester group will strongly deactivate the meta positions, making the reaction even more challenging and likely requiring more thermal energy.

Q: Are there any iodinating systems that are known to work at lower temperatures for these substrates?

A: Yes. Highly activated electrophilic iodine sources can reduce the need for high temperatures. Systems involving N-Iodosuccinimide (NIS) in concentrated sulfuric acid are capable of iodinating even deactivated aromatic compounds at temperatures from 0 to 20°C.[9] Similarly, iridium-catalyzed C-H activation methods have been developed that allow for ortho-iodination of benzoic acids at room temperature, although these are mechanistically distinct from classical EAS.[17][18]

Example Experimental Protocol

Reaction: Iodination of Methyl 4-Fluorobenzoate using I₂/HIO₃

Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel with appropriate safety precautions.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol or acetic acid), followed by molecular iodine (I₂, 1.1 eq). Stir to dissolve.

  • Temperature Control: Place the flask in an oil bath pre-heated to 60°C.

  • Oxidant Addition: Slowly add a solution of iodic acid (HIO₃, 0.4 eq) in water dropwise over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 70°C during the addition.

  • Reaction & Monitoring: After the addition is complete, raise the oil bath temperature to 80-85°C.[13] Monitor the reaction progress by TLC or LCMS every hour.

  • Troubleshooting during Reaction:

    • If the reaction stalls after 3-4 hours, consider raising the temperature to 90°C.

    • If decomposition is observed (significant color change to black), immediately reduce the temperature to 70°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude material by column chromatography or recrystallization.

References

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Iodination of Deactivated Aromatic Hydrocarbons. (2024). ResearchGate. [Link]

  • Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. (2020). ResearchGate. [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. [Link]

  • Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. (2020). Bentham Science. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC. [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). PMC. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds. (n.d.).
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013). PubMed. [Link]

  • Other Aromatic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). (n.d.). Journal of the American Chemical Society. [Link]

  • Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters. [Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (n.d.). ACS Catalysis. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. [Link]

  • Iodination of ethyl benzoate 1 under electrochemical conditions. (n.d.). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc. [Link]

  • Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). Taylor & Francis Online. [Link]

  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024). ResearchGate. [Link]

  • Directing Effects. (n.d.). College of Saint Benedict & Saint John's University. [Link]

  • Directing Groups in Aromatic Substitution Reactions! (2024). YouTube. [Link]

  • N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. (n.d.). OUCI. [Link]

  • Iodination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of di-iodination conditions. (n.d.). ResearchGate. [Link]

  • A possible mechanism of iodination for aromatic compounds. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Carbonyl compound iodination. (2023). Chemia. [Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. (n.d.). PMC. [Link]

  • IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. (2020). Chemistry – A European Journal. [Link]

  • Why is the preparation of fluoro compounds not suitable by electrophilic substitution, and what is the significance of the presence of an oxidizing agent in reactions with iodine? (2024). Discussion Forum. [Link]

  • Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. (2013). Synthesis. [Link]

  • Studies of substrate selectivity in aromatic iodination and other substitution reactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Welcome to the technical support center for the purification of Methyl 3-fluoro-5-iodo-2-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-fluoro-5-iodo-2-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work in drug discovery and development. Here, we address common challenges encountered during the removal of unreacted starting materials and byproducts, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to remove from my crude Methyl 3-fluoro-5-iodo-2-methylbenzoate?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing Methyl 3-fluoro-5-iodo-2-methylbenzoate is the electrophilic iodination of Methyl 3-fluoro-2-methylbenzoate.

Based on this route, the primary contaminants you will likely encounter are:

  • Unreacted Starting Material: Methyl 3-fluoro-2-methylbenzoate.

  • Unreacted Reagents: The iodinating agent (e.g., N-Iodosuccinimide, Iodine) and residual acid catalyst (e.g., Sulfuric Acid).[1]

  • Isomeric Byproducts: Depending on the regioselectivity of the iodination, minor isomers may form.

  • Hydrolyzed Product: The corresponding carboxylic acid, 3-fluoro-5-iodo-2-methylbenzoic acid, can form if water is present during the reaction or workup.

Understanding the physicochemical properties of your target compound versus these impurities is the cornerstone of developing an effective purification strategy.

CompoundMolecular Weight ( g/mol )PolarityAcidity/Basicity
Methyl 3-fluoro-5-iodo-2-methylbenzoate (Product) 294.06[2]Moderately PolarNeutral
Methyl 3-fluoro-2-methylbenzoate (Starting Material)168.15Less Polar than ProductNeutral
3-fluoro-5-iodo-2-methylbenzoic acid (Byproduct)280.03More Polar than ProductAcidic
N-Iodosuccinimide (Reagent)224.99PolarNeutral
Iodine (I₂)253.81Non-polarNeutral
Q2: How do I choose the right purification strategy?

Selecting the optimal purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary. The following decision tree provides a logical workflow for purifying your crude product.

purification_workflow start Crude Product acid_check Is acidic impurity (carboxylic acid) present? (Check with TLC/LCMS) start->acid_check extraction Perform Acid-Base Liquid-Liquid Extraction acid_check->extraction Yes neutral_crude Neutral Crude Product acid_check->neutral_crude No extraction->neutral_crude chromatography Purify via Flash Column Chromatography neutral_crude->chromatography purity_check Assess Purity (>95%?) chromatography->purity_check recrystallization Perform Recrystallization for Final Polishing purity_check->recrystallization No final_product High-Purity Product (>99%) purity_check->final_product Yes recrystallization->final_product

Caption: Decision workflow for purification strategy.

Q3: My main impurity is the starting carboxylic acid. How can I efficiently remove it?

The most effective method to remove an acidic impurity like 3-fluoro-5-iodo-2-methylbenzoic acid from your neutral ester product is through liquid-liquid extraction.[3][4] This technique exploits the difference in chemical reactivity between the acidic impurity and the neutral product.

Principle: By washing an organic solution of your crude product with an aqueous basic solution (e.g., sodium bicarbonate), you selectively deprotonate the carboxylic acid. This converts it into its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated, while your neutral ester product remains in the organic layer.[5]

Protocol 1: Acid-Base Liquid-Liquid Extraction

Objective: To remove acidic impurities (e.g., 3-fluoro-5-iodo-2-methylbenzoic acid) from the crude product.

Materials:

  • Crude Methyl 3-fluoro-5-iodo-2-methylbenzoate dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Deionized Water.

  • Brine (saturated aqueous NaCl solution).

  • Separatory Funnel.[3]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate volume of ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure complete dissolution.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the NaHCO₃ wash (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. The brine wash helps to break up emulsions and removes bulk water from the organic phase.[5]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, and swirl the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, now free of acidic impurities.

Q4: How do I separate my product from the less polar, unreacted Methyl 3-fluoro-2-methylbenzoate?

Flash column chromatography is the method of choice for separating compounds with different polarities, such as your moderately polar product and the less polar starting material.[6]

Principle: This technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel, which is highly polar) and a mobile phase (an organic solvent system).[7] Less polar compounds (like the starting material) have a weaker affinity for the polar silica gel and will travel faster down the column, eluting first. More polar compounds (like your product) will interact more strongly with the silica, move more slowly, and elute later.

Protocol 2: Flash Column Chromatography

Objective: To separate Methyl 3-fluoro-5-iodo-2-methylbenzoate from the less polar unreacted starting material.

Materials:

  • Silica Gel (for flash chromatography).

  • Solvents: Hexanes and Ethyl Acetate (EtOAc), HPLC grade.[8]

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp.

  • Glass column, collection tubes.

Procedure:

  • TLC Analysis: First, determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the product has an Rf value of approximately 0.25-0.35, and there is clear separation from the starting material spot (which will have a higher Rf). A good starting point is a mixture of Hexanes and Ethyl Acetate.[7]

    • Test solvent systems like 95:5, 90:10, and 85:15 (Hexanes:EtOAc).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product (from Protocol 1) in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the mobile phase determined by TLC. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For this separation, an isocratic elution with a system like 90:10 Hexanes:EtOAc is often sufficient.[8][9]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Q5: My product is still not >99% pure. Can I use recrystallization?

Yes, recrystallization is an excellent final step for achieving high analytical purity, especially if your product is a solid at room temperature.[10]

Principle: Recrystallization purifies compounds based on differences in solubility.[10] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the remaining impurities are either highly soluble or insoluble at all temperatures. Slow cooling of the saturated hot solution allows for the formation of a pure crystal lattice, excluding impurities which remain in the mother liquor.[11][12]

Protocol 3: Recrystallization

Objective: To achieve high purity (>99%) of the final product.

Materials:

  • Purified product from chromatography.

  • Screening solvents (e.g., Isopropanol, Ethanol, Hexanes, Ethyl Acetate).

  • Erlenmeyer flask, hot plate, condenser.

  • Büchner funnel and filter paper.

Procedure:

  • Solvent Screening: In small test tubes, find a suitable solvent or solvent pair. Add a small amount of your compound and a few drops of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10]

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[13]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Liquid-Liquid Extraction: Emulsion Formation (a stable layer between organic and aqueous phases)• Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase.[5]• Allow the mixture to stand undisturbed for a longer period.• Filter the entire mixture through a pad of Celite.
Flash Chromatography: Poor Separation / Co-elution • Optimize the solvent system using TLC; aim for a larger ΔRf between spots.• Ensure the column is not overloaded; a general rule is 1g of crude per 20-40g of silica.• Use a shallower solvent gradient or switch to isocratic elution.[16]• For aromatic compounds that pi-stack, adding a small percentage of toluene to the mobile phase can sometimes improve separation.[17]
Cracked or Channeled Column Bed • This leads to poor separation. Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly.• Avoid letting the top of the column run dry during elution.
Recrystallization: No Crystals Form Upon Cooling • Too much solvent was added. Gently heat the solution to evaporate some of the solvent and re-cool.[13]• The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "Oils Out" Instead of Crystallizing • The boiling point of the solvent is higher than the melting point of the compound.• Use a lower-boiling point solvent or a solvent pair.• The impurity level is too high; re-purify by another method (e.g., chromatography) first.

References

  • Benchchem. Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate.
  • Benchchem. Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate.
  • RSC Education. Nitration of methyl benzoate.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Wikipedia. Liquid–liquid extraction.
  • King Group. Successful Flash Chromatography.
  • Sorbent Technologies, Inc. Flash Chromatography Basics.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
  • Organomation. Solvent Extraction Techniques.
  • YouTube. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • YouTube. EAS Nitration Experiment & Recrystallization.
  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.
  • JoVE. Video: Extraction - Concept.
  • Macroscale Nitration of Methyl Benzoate.
  • ResearchGate. A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts.
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION.
  • ResearchGate. (PDF) Nitration of Methyl Benzoate.
  • ChemScene. 2090424-20-5 | Methyl 3-fluoro-5-iodo-2-methylbenzoate.
  • Dutscher. Protein purification troubleshooting guide.
  • Google Patents. JP2003012597A - Method for producing monoiodine of methylbenzoic acid.

Sources

Troubleshooting

Stability of Methyl 3-fluoro-5-iodo-2-methylbenzoate under basic hydrolysis conditions

Case ID: 3F-5I-2Me-BENZ Support Level: Tier 3 (Senior Application Scientist) Status: Active[1] Executive Summary & Molecule Profile[1] You are likely attempting to hydrolyze Methyl 3-fluoro-5-iodo-2-methylbenzoate to its...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3F-5I-2Me-BENZ Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary & Molecule Profile[1]

You are likely attempting to hydrolyze Methyl 3-fluoro-5-iodo-2-methylbenzoate to its corresponding benzoic acid.[1] While this appears to be a standard saponification, users frequently report stalled reactions or incomplete conversion.[1]

The Core Challenge: The C2-Methyl group creates significant steric hindrance (the "Ortho Effect"), blocking the trajectory of the nucleophile (hydroxide ion) toward the carbonyl carbon.[1] Standard conditions (LiOH, RT, 1-2 h) often fail.[1]

Stability Profile:

  • Hydrolysis: Kinetically slow (Sterically hindered).[1]

  • Dehalogenation (Iodine): Moderate risk.[1] Sensitive to light and transition metal contaminants (Pd/Cu).[1]

  • Defluorination (SNAr): Low risk.[1] The Fluorine is meta to the electron-withdrawing ester, making it resistant to nucleophilic aromatic substitution under standard hydrolysis conditions.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction has stalled at ~40-50% conversion after 24 hours."

Diagnosis: Steric Shielding.[1][2] The C2-methyl group exerts steric bulk that destabilizes the tetrahedral intermediate required for the


 mechanism.[1]

Corrective Actions:

  • Increase Temperature: Raise the reaction temperature to 50–60 °C . The activation energy for hindered esters is higher; room temperature is insufficient.[1]

  • Switch Base: If using NaOH/KOH, switch to LiOH (Lithium Hydroxide).[1] The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, while the smaller ionic radius helps navigate the steric crowd.[1]

  • Solvent Modification: Ensure the system is homogeneous. Use THF:MeOH:Water (3:1:1) .[1] If solubility is poor, the reagent cannot attack.[1]

Issue 2: "I see a new impurity spot (approx. 10%) that is NOT the starting material or product."

Diagnosis: Photolytic Deiodination or Metal-Catalyzed Reduction.[1] Aryl iodides are susceptible to homolytic cleavage of the C-I bond, especially if the reaction flask is exposed to ambient light or if the starting material contains residual Palladium/Copper from a previous coupling step.[1]

Corrective Actions:

  • Wrap in Foil: Perform the hydrolysis in the dark or wrap the flask in aluminum foil.

  • Scavenge Metals: If the starting material came from a Suzuki/Sonogashira coupling, treat it with a metal scavenger (e.g., SiliaMetS®) before hydrolysis.[1] Residual Pd can catalyze dehalogenation even under basic conditions.[1]

Issue 3: "Could the Fluorine be displacing? I see a polar impurity."

Diagnosis: Unlikely (False Alarm). Users often fear Nucleophilic Aromatic Substitution (SNAr) of the fluorine by hydroxide.[1] However, in this molecule, the Fluorine is meta to the ester (EWG).[1] SNAr typically requires an EWG in the ortho or para position to stabilize the Meisenheimer complex.[1][3]

Verification:

  • Check LCMS.[1] If the mass corresponds to

    
     (Loss of 19, gain of 17 = Net -2), it is SNAr.[1]
    
  • More Likely: The "polar impurity" is the mono-methyl ester salt failing to protonate, or a transesterification byproduct if you used the wrong alcohol (e.g., using EtOH with a Methyl ester).[1]

Technical Deep Dive: The Steric Mechanism

To understand why this reaction is difficult, we must visualize the transition state.[1]

The "Ortho Effect" Visualization

OrthoEffect cluster_steric The Steric Block Ester Starting Ester (Planar, Conjugated) Attack Nucleophilic Attack (OH- approaches C=O) Ester->Attack TS Tetrahedral Intermediate (Crowded!) Attack->TS High Energy Barrier (C2-Me clash) Product Benzoic Acid TS->Product Collapse Note The C2-Methyl group prevents the formation of the tetrahedral intermediate by physically blocking the trajectory of OH-.

Figure 1: The C2-Methyl group creates a high-energy barrier to the formation of the tetrahedral intermediate, necessitating heat or Lewis Acid assistance.[1]

Recommended Protocol (The "Gold Standard")

This protocol is optimized for hindered aryl esters containing Iodine.[1]

Reagents:

  • Methyl 3-fluoro-5-iodo-2-methylbenzoate (1.0 equiv)[1]

  • LiOH[1][2]·H2O (3.0 – 5.0 equiv)[1]

  • Solvent: THF / Water (3:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the ester in THF (0.1 M concentration). Ensure complete solubility.

  • Base Addition: Dissolve LiOH·H2O in the minimum amount of water necessary and add dropwise to the THF solution.[1]

    • Why? Adding solid LiOH directly to THF often results in a heterogeneous slurry that reacts too slowly.[1]

  • Protection: Wrap the flask in aluminum foil.

  • Reaction: Heat to 50 °C . Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: If <10% conversion after 4 hours, increase temp to 60 °C. Do not exceed 70 °C to protect the C-I bond.[1]

  • Workup (Critical):

    • Cool to RT.

    • Acidify carefully with 1N HCl to pH ~3.[1] (Do not use strong conc. HCl to avoid acid-catalyzed deiodination).

    • Extract with EtOAc.[1]

    • Wash organic layer with 10% Sodium Thiosulfate (

      
      ) to remove any free Iodine (
      
      
      
      ) generated during the reaction (indicated by a yellow/brown tint).[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Start Reaction Issue Identified Q1 Is the reaction stalled? Start->Q1 Q3 Are impurities forming? Start->Q3 Q2 Is the mixture homogeneous? Q1->Q2 Yes Sol1 Add Co-solvent (MeOH/THF) Ensure LiOH is pre-dissolved Q2->Sol1 No (Cloudy) Sol2 Increase Temp to 50-60°C Switch to LiOH Q2->Sol2 Yes (Clear) Q4 Is the impurity Mass -126 (Loss of I)? Q3->Q4 Yes Sol3 Protect from Light (Foil) Degas solvents Q4->Sol3 Yes (Deiodination) Sol4 Check for SNAr (Rare) Check Transesterification Q4->Sol4 No

Figure 2: Diagnostic flow for analyzing reaction failures.

References

  • Mechanism of Hindered Ester Hydrolysis

    • Goossen, L. J., et al.[1] "Hydrolysis and saponification of methyl benzoates."[1][4] Green Chemistry, 2009.[1] (Discusses the resistance of ortho-substituted benzoates).

    • Source:[1][4]

  • Stability of Aryl Iodides

    • Masumoto, Y., et al.[1][5] "Mechanistic Study on Aryl-Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide." Journal of Organic Chemistry, 2018.[1][5] (Provides context on the lability of C-I bonds under thermal stress).

    • Source:[1]

  • Nucleophilic Aromatic Substitution Rules

    • OpenStax Chemistry.[1] "Nucleophilic Aromatic Substitution."[1][3][6][7] (Confirming the requirement for ortho/para EWGs for SNAr, validating the stability of the meta-fluoro motif).

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 3-fluoro-5-iodo-2-methylbenzoate

High-Resolution 1H NMR Benchmarking: Methyl 3-fluoro-5-iodo-2-methylbenzoate Executive Summary & Core Directive Objective: This guide provides a definitive spectral analysis of Methyl 3-fluoro-5-iodo-2-methylbenzoate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution 1H NMR Benchmarking: Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary & Core Directive

Objective: This guide provides a definitive spectral analysis of Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) . Unlike generic spectral databases, this document benchmarks the compound’s 1H NMR profile against specific analytical variables—solvent selection and field strength—to optimize structural elucidation for drug discovery workflows.

The "Product" vs. "Alternative" Context: In this technical guide, the "Product" is the Optimized Analytical Protocol (600 MHz in DMSO-d6) , while the "Alternative" is the Standard Protocol (300/400 MHz in CDCl3) . We demonstrate why the standard protocol often fails to resolve the specific Fluorine-Proton (


F-

H) couplings critical for verifying the regiochemistry of this polysubstituted scaffold.

Structural Analysis & Theoretical Basis

Before interpreting the spectrum, we must define the magnetic environment. This molecule is a tetra-substituted benzene ring, leaving only two aromatic protons (H4 and H6) and two methyl groups.

Molecule: Methyl 3-fluoro-5-iodo-2-methylbenzoate Formula: C


H

FIO

[1]
Substituent Effects & Coupling Logic
  • C1-Ester (-COOCH

    
    ):  Strong electron-withdrawing group (EWG). Deshields ortho protons (H6).
    
  • C2-Methyl (-CH

    
    ):  Weak electron-donating group. Located between the Ester and Fluorine.[2]
    
  • C3-Fluorine (-F): The critical spin-active nucleus (

    
    ). It will split nearby protons with large coupling constants (
    
    
    
    ).
  • C5-Iodine (-I): Heavy atom effect. Generally deshielding, but less electronegative than F.

The Coupling Tree (J-Values):

  • H4 (Ar-H): Ortho to F (

    
    ), Meta to I.
    
  • H6 (Ar-H): Meta to F (

    
    ), Ortho to I.
    
  • Ar-CH

    
    :  Potential long-range coupling to F (
    
    
    
    ).

Comparative Analysis: Standard vs. Optimized Protocol

This section compares the spectral resolution and data quality between the standard approach and the optimized approach.

Comparison 1: Solvent System (CDCl vs. DMSO-d )
FeatureAlternative: Standard CDCl

Product: Optimized DMSO-d

Scientific Rationale
Solubility ModerateHigh The iodine and ester moieties increase lipophilicity, but the polarizable iodine makes DMSO a superior solvent for sharp lines at high concentrations.
Water Peak ~1.56 ppm (Variable)3.33 ppm DMSO moves the water peak away from the crucial Ar-CH

region (~2.5 ppm).
Resolution StandardEnhanced DMSO often induces an "Aromatic Solvent Induced Shift" (ASIS) analog, separating overlapping multiplets caused by the crowded 2,3,5-substitution pattern.
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
FeatureAlternative: 300 MHz Product: 600 MHz Impact on Analysis
H-F Coupling Unclear / BroadenedResolved (dd) At 300 MHz, the

(6-9 Hz) can look like a messy triplet. At 600 MHz, the doublet-of-doublets (dd) is distinct.
Sensitivity LowHigh Essential for detecting the

C satellites if performing quantitative purity analysis (qNMR).

Detailed Spectral Data (Benchmarked)

The following data represents the Optimized Protocol (600 MHz, DMSO-d


) .
Table 1: Chemical Shift Assignments & Multiplicity
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
H6 Ar-H8.05 dd1H

,

H4 Ar-H7.78 dd1H

,

-OCH

Ester3.88 s3H-
Ar-CH

Methyl2.48 d3H

(Long range)

Note on Ar-CH


:  In lower resolution spectra (300 MHz), the Ar-CH

at 2.48 ppm often appears as a singlet. However, due to the proximity of the Fluorine at C3, a "Through-Space" or 4-bond coupling (

Hz) splits this into a doublet. Detecting this doublet is the primary confirmation of the 2-methyl-3-fluoro regiochemistry.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this step-by-step workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of Methyl 3-fluoro-5-iodo-2-methylbenzoate.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       is acceptable, but DMSO prevents aggregation of the iodine-heavy aromatic rings, sharpening the lines.
      
  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (crucial for accurate integration).

Step 2: Acquisition Parameters (600 MHz)
  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): 5.0 seconds.

    • Reasoning: Protons ortho to Iodine (H4, H6) have faster relaxation times (

      
      ) due to the heavy atom effect, but the methyl protons are slower. A 5s delay ensures quantitative integration accuracy between the aromatic region and the methyls.
      
  • Scans (NS): 16 (sufficient for >10 mg), 64 (for <2 mg).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Auto-phasing often fails on the edges of the spectrum where the Iodine satellites appear.

  • Integration Logic (Self-Check):

    • Set the Ester Methyl (-OCH

      
      ) singlet at 3.88 ppm to exactly 3.00 .
      
    • Check the Ar-H region.[1][3][4] If H4 and H6 do not integrate to 1.00 ± 0.05 , the sample may contain the regioisomer (3-iodo-5-fluoro) or residual solvent.

Visualization: Analytical Logic & Coupling Pathways

The following diagrams visualize the decision-making process and the physical coupling interactions within the molecule.

Diagram 1: Analytical Workflow for Regioisomer Confirmation

NMR_Workflow Start Unknown Sample (Suspected C9H8FIO2) Solvent Solvent Choice: DMSO-d6 vs CDCl3 Start->Solvent Acquisition Acquisition: Check Ar-CH3 Splitting Solvent->Acquisition Optimize for Polarity Decision Is Ar-CH3 a Doublet? Acquisition->Decision Result_Yes CONFIRMED: 3-Fluoro-2-Methyl Decision->Result_Yes Yes (J ~ 2Hz) Result_No REJECT: Isomer/Impurity Decision->Result_No No (Singlet)

Caption: Logical workflow for confirming the 2-methyl-3-fluoro substitution pattern via methyl coupling.

Diagram 2: Spin-Spin Coupling Network

Coupling_Network F3 Fluorine (C3) Spin Active H4 Proton H4 (Ortho) F3->H4 3J (Strong) ~9.2 Hz H6 Proton H6 (Meta) F3->H6 4J (Medium) ~5.5 Hz Me2 Methyl (C2) (Proximal) F3->Me2 4J (Long Range) ~2.1 Hz H4->H6 4J (Meta) ~1.8 Hz

Caption: Visualization of the Fluorine-centered coupling network. Note the strong ortho coupling to H4 and the diagnostic long-range coupling to the C2-Methyl.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5][6] (Source for general H-F coupling constants).

  • SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. [Link] (Verified source for analog benzoate shifts).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5] [Link] (Source for solvent shift corrections).

Sources

Comparative

Precision Analytics: HRMS Benchmarking for Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) serves as a critical halogenated scaffold in the synthesis of kinase inhibitors and radioligands. Its structural integrity relies on the preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) serves as a critical halogenated scaffold in the synthesis of kinase inhibitors and radioligands. Its structural integrity relies on the precise positioning of the iodine and fluorine atoms, both of which are susceptible to dehalogenation during cross-coupling reactions.[1]

This guide compares Method A (Standard LRMS) against Method B (High-Resolution Orbitrap MS) . While LRMS provides nominal mass confirmation, it fails to detect isobaric impurities common in halogenation chemistry.[1] We demonstrate that HRMS is the mandatory standard for this intermediate due to the unique mass defect signatures of Iodine (-0.0955 Da) and Fluorine, which create a "fingerprint" that low-resolution techniques cannot resolve.

Part 1: The Analytical Challenge

The primary challenge in analyzing C₉H₈FIO₂ is distinguishing the target molecule from potential synthetic byproducts such as:

  • Des-iodo impurities: Where iodine is replaced by hydrogen (Mass shift ~126 Da).

  • Des-fluoro impurities: Where fluorine is replaced by hydroxyl or hydrogen.

  • Isobaric Interferences: Background matrix ions that share the nominal mass (m/z 294 or 295) but lack the halogenated mass defect.[1]

Comparative Methodology
FeatureMethod A: Standard LRMS (Triple Quad)Method B: Precision HRMS (Orbitrap/Q-TOF)
Mass Accuracy ± 0.5 Da (Nominal)< 3 ppm (Exact Mass)
Isotopic Pattern Low resolution; M+1 mergedDistinct hyperfine structure (¹³C resolution)
Halogen Specificity AmbiguousHigh (Mass Defect Analysis)
Suitability Routine Process MonitoringFinal Structure Confirmation & QC
Part 2: Theoretical & Experimental Data
2.1 Exact Mass Calculation

To validate the HRMS data, we first establish the theoretical exact mass based on IUPAC atomic weights.[1] Note the specific contribution of Iodine's mass defect.[1]

  • Formula: C₉H₈FIO₂

  • Monoisotopic Mass (Neutral): 293.95533 Da[1]

Table 1: Theoretical Ion Species (ESI Positive Mode)

Ion SpeciesFormulaTheoretical m/zMass Defect (Δ)
Protonated [M+H]⁺ [C₉H₉FIO₂]⁺294.96261 -0.0374
Sodiated [M+Na]⁺ [C₉H₈FIO₂Na]⁺316.94455 -0.0554
Potassiated [M+K]⁺ [C₉H₈FIO₂K]⁺332.91850 -0.0815

Analyst Note: The negative mass defect (deviation below the integer mass) is a hallmark of the Iodine atom.[1] A hydrocarbon impurity of similar weight would have a positive mass defect (e.g., m/z 295.20).[1] LRMS cannot see this distinction; HRMS can.

2.2 Isotopic Fine Structure

Both Fluorine (¹⁹F) and Iodine (¹²⁷I) are monoisotopic elements.[1] This simplifies the isotopic pattern significantly, meaning the M+1 peak is derived almost exclusively from Carbon-13 (¹³C).[1]

  • M (Monoisotopic): 100% Relative Abundance[1][2]

  • M+1 (¹³C Contribution): ~9.9% (Calculated: 1.1% × 9 Carbons)[1]

  • M+2: Negligible (<1%, primarily ¹⁸O)[1]

Validation Criteria: If your spectrum shows a "doublet" pattern at M+2 (1:1 ratio), your sample is contaminated with Bromine.[1] If M+2 is ~33%, it contains Chlorine.[1] The absence of significant M+2 intensity confirms the I/F halogenation pattern.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a "Lock Mass" strategy to ensure sub-ppm accuracy, essential for confirming the halogenated composition.[1]

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of Methyl 3-fluoro-5-iodo-2-methylbenzoate in 1 mL of HPLC-grade Methanol.

  • Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Methanol/Water (0.1% Formic Acid).

  • Blank: Prepare a solvent blank to identify system background ions.

3.2 LC-MS/MS Parameters (Orbitrap Conditions)
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).[1]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Heated Electrospray Ionization (H-ESI).

  • Spray Voltage: 3.5 kV (Positive Mode).[1]

  • Capillary Temp: 320°C.

  • Resolution: 60,000 @ m/z 200.

  • Lock Mass: Use Polysiloxane (m/z 371.10123) or Leucine Enkephalin for real-time calibration.

3.3 Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (MeOH Dilution) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI H-ESI Source (+3.5 kV) LC->ESI Elution Orbitrap Orbitrap Analyzer (Res: 60k) ESI->Orbitrap Ionization Data Data Processing (Xcalibur/MassHunter) Orbitrap->Data m/z Detection

Figure 1: High-Resolution Analytical Workflow ensuring separation of matrix effects prior to mass detection.

Part 4: Fragmentation & Structural Confirmation

To prove the structure beyond just molecular weight, we rely on Tandem MS (MS/MS).[1] The fragmentation of methyl benzoates follows a predictable pathway (McLafferty rearrangement or simple cleavage).[1]

Proposed Fragmentation Pathway (MS2)
  • Precursor: m/z 294.96 [M+H]⁺

  • Loss of Methanol (-32 Da): Cleavage of the ester methoxy group yields the acylium ion.

    • m/z 262.93[1]

  • Loss of Carbon Monoxide (-28 Da): The acylium ion ejects CO to form the phenyl cation.

    • m/z 234.94[1]

  • Iodine Cleavage: High collision energy may cleave the C-I bond, though the phenyl cation is often the base peak.[1]

Fragmentation Parent [M+H]+ m/z 294.96 Acylium Acylium Ion [M+H - MeOH]+ m/z 262.93 Parent->Acylium - CH3OH (32 Da) Phenyl Phenyl Cation [M+H - MeOH - CO]+ m/z 234.94 Acylium->Phenyl - CO (28 Da) IodineLoss De-iodinated Fragment (High Energy Only) Phenyl->IodineLoss - I (127 Da)

Figure 2: MS/MS Fragmentation pathway. The transition from 294 -> 262 -> 234 is diagnostic for methyl benzoates.

Part 5: Conclusion & Recommendations

For the development of Methyl 3-fluoro-5-iodo-2-methylbenzoate , standard LRMS is insufficient for release testing due to its inability to resolve the specific mass defect of the iodine/fluorine combination from potential organic background noise.

Recommendation:

  • Use Method B (HRMS) for all final characterization steps.[1]

  • Set a mass accuracy tolerance of < 5 ppm .

  • Verify the absence of M+2 peaks (>1%) to rule out Chloride/Bromide exchange during synthesis.

References
  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing. (Defines isotopic patterns of Halogens). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5).

  • Holčapek, M., et al. (2012).[1] High-resolution mass spectrometry in the pharmaceutical industry. Journal of Chromatography A. (Guidelines for HRMS accuracy in drug intermediates).

  • FDA Guidance for Industry. (2016). Data Integrity and Compliance With Drug CGMP. (Establishes requirements for raw data retention in analytical methods).

Sources

Validation

A Senior Scientist's Guide to HPLC Purity Assessment of Iodinated Benzoate Esters

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of iodinated benzoate esters. These compounds are fundamental to the efficacy and saf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of iodinated benzoate esters. These compounds are fundamental to the efficacy and safety of numerous pharmaceutical products, most notably as X-ray contrast media.[1][2] For researchers, quality control analysts, and drug development professionals, ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of regulatory compliance and patient safety. An impure compound can lead to unforeseen toxicity or diminished diagnostic efficacy.[2]

This document moves beyond standard protocols to explore the scientific rationale behind methodological choices, comparing established HPLC techniques with modern, high-efficiency alternatives like Ultra-Performance Liquid Chromatography (UPLC). We will dissect the critical parameters that govern separation, provide a robust, field-tested experimental protocol, and ground our recommendations in authoritative guidelines to ensure scientific integrity and trustworthiness.

The Foundation: Reversed-Phase HPLC for Iodinated Compounds

The workhorse for analyzing iodinated benzoate esters is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The principle is based on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[3] Iodinated benzoate esters are moderately polar molecules, making them ideal candidates for this technique. Their retention and separation are governed by their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[3]

The selection of RP-HPLC is causal: it provides the necessary selectivity to separate the main ester from structurally similar process impurities and potential degradants, which may differ only slightly in their polarity.

RP_HPLC_Principle cluster_column Stationary Phase (e.g., C18) cluster_analytes Analyte Mixture p1 p2 p3 A More Polar Impurity A->p1 Weak Interaction (Elutes First) B Iodinated Benzoate Ester B->p2 Moderate Interaction C Less Polar Impurity C->p3 Strong Interaction (Elutes Last) mp Polar Mobile Phase Flow -> mp->A

Caption: Principle of Reversed-Phase HPLC separation.

Performance Horizons: A Comparative Analysis of HPLC and UPLC

While HPLC is the established standard, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement. UPLC utilizes columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[4][5] This fundamental difference creates a cascade of performance enhancements crucial for pharmaceutical analysis.

The primary advantage of UPLC is a dramatic increase in resolution, speed, and sensitivity.[5][6] For purity analysis, higher resolution means a better chance of separating closely eluting impurities from the main API peak, which is critical for accurate quantification. The increased speed translates to higher sample throughput, a significant factor in production environments.[7]

HPLC_vs_UPLC cluster_hplc Conventional HPLC cluster_uplc UPLC Technology hplc_part Larger Particles (3-5 µm) hplc_press Lower Pressure (<6,000 psi) hplc_part->hplc_press hplc_res Standard Resolution hplc_press->hplc_res hplc_time Longer Run Times hplc_res->hplc_time uplc_part Smaller Particles (<2 µm) uplc_press Higher Pressure (>10,000 psi) uplc_part->uplc_press uplc_res Higher Resolution & Sensitivity uplc_press->uplc_res uplc_time Faster Run Times uplc_res->uplc_time title Performance Relationship: Particle Size is Key

Caption: UPLC's smaller particles drive higher performance.

Quantitative Performance Comparison: HPLC vs. UPLC
ParameterConventional HPLCUPLC / UHPLCRationale & Impact on Iodinated Ester Analysis
Particle Size 3 - 5 µm< 2 µmSmaller particles provide more surface area, leading to more efficient mass transfer and sharper peaks.[5]
System Pressure Up to 6,000 psi (400 bar)10,000 - 15,000+ psi (600 - 1000+ bar)Higher pressure is required to force the mobile phase through the densely packed smaller-particle column.[4]
Analysis Speed 20 - 45 min2 - 5 minSignificantly faster analysis increases laboratory throughput.[7]
Resolution GoodExcellentSuperior separation of trace impurities from the main API peak, critical for accurate purity determination.[4]
Sensitivity StandardHigherSharper, narrower peaks result in a greater peak height for a given concentration, improving detection limits (LOD) for impurities.[5][8]
Solvent Consumption High (1-2 mL/min)Low (0.2-0.5 mL/min)Reduced solvent usage per analysis leads to significant cost savings and is environmentally friendlier.[7][8]
Sample Preparation Standard (0.45 µm filtration)More Rigorous (0.2 µm filtration)UPLC columns are less tolerant of particulates and can clog easily, demanding cleaner samples.[7]

A Self-Validating Protocol: Stability-Indicating RP-HPLC Method

The gold standard in pharmaceutical purity testing is the stability-indicating method . This is an analytical procedure that can accurately quantify the API in the presence of its impurities, excipients, and, most importantly, its degradation products.[9][10] Its development involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and ensuring the method can resolve these new peaks from the parent compound.[11][12]

The following protocol is a robust starting point for developing a stability-indicating HPLC method for an iodinated benzoate ester.

Experimental Protocol

1. Objective: To determine the purity of an iodinated benzoate ester drug substance and quantify any related impurities.

2. Materials & Instrumentation:

  • HPLC/UPLC System: With a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A Waters Alliance HPLC or ACQUITY UPLC system is suitable.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (for HPLC) OR Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm (for UPLC).

  • Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate, Glacial Acetic Acid, Purified Water (Milli-Q or equivalent).

  • Reference Standards: Certified reference standard of the iodinated benzoate ester and any known impurities.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with Acetic AcidThe buffer controls the pH to ensure the carboxylic acid moiety is consistently protonated, leading to stable retention.[13][14]
Mobile Phase B AcetonitrileA common organic modifier that provides good peak shape and elution strength for these compounds.[1][3]
Gradient Elution 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17.1-20 min (10% B)A gradient is essential to elute both early, more polar impurities and later, more hydrophobic ones within a reasonable time.[10]
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC)Adjusted for column dimensions and particle size to ensure optimal efficiency.
Column Temp. 30 °CMaintains consistent selectivity and retention times, reducing variability.[7]
Detection UV at 240 nm (or λmax of the analyte)Iodinated benzoates have a strong chromophore; monitoring at the maximum absorbance wavelength provides the best sensitivity.[15][16]
Injection Volume 10 µL (HPLC) or 2 µL (UPLC)Smaller volumes for UPLC prevent column overloading due to the smaller column dimensions.

4. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Spiked Sample/Resolution Solution: Prepare a sample solution and spike it with known impurities and/or degradation products to confirm the method's separating power (specificity).

5. System Suitability Testing (SST): A Self-Validating Check Before analyzing any samples, the system's readiness must be confirmed. This is a non-negotiable step mandated by regulatory bodies like the USP and ICH.[9] Inject the Standard Solution five times and the Resolution Solution once.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 2.0Ensures peaks are symmetrical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD for Peak Area ≤ 1.0% (for 5 replicate injections)Confirms the precision and reproducibility of the injector and detector.
Resolution (Rs) ≥ 2.0 (between API and closest impurity)Demonstrates that the method can distinguish between the main component and its critical impurities.[9]

6. Analysis & Calculation:

  • Perform the SST. If all criteria pass, proceed.

  • Inject a blank (diluent) to ensure no carryover.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of any impurity using the area normalization method:

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Analytical Workflow Diagram

Analytical_Workflow prep 1. Solution Preparation (Standard, Sample, Mobile Phase) equilibration 2. System Equilibration (Pump mobile phase until baseline is stable) prep->equilibration sst 3. System Suitability Test (SST) equilibration->sst pass SST Passed sst->pass Criteria Met fail SST Failed (Troubleshoot System) sst->fail Criteria Not Met analysis 4. Sample Analysis (Inject Blank, Standard, Samples) pass->analysis processing 5. Data Processing (Integrate peaks, check specificity) analysis->processing reporting 6. Final Report (Calculate % Purity, % Impurities) processing->reporting

Caption: A standard workflow for validated HPLC purity analysis.

Conclusion

The purity assessment of iodinated benzoate esters is a critical function in pharmaceutical quality control, directly impacting product safety and efficacy. While traditional RP-HPLC provides a robust and reliable platform, the adoption of UPLC technology offers substantial gains in resolution, speed, and sensitivity, allowing for more confident detection and quantification of trace-level impurities. The choice between HPLC and UPLC depends on specific laboratory needs, balancing the higher initial cost and stricter sample preparation requirements of UPLC against its significant performance advantages.[5]

Regardless of the platform, the core of a trustworthy analysis lies in a well-developed, validated, stability-indicating method. By understanding the scientific principles behind parameter selection and adhering to rigorous system suitability checks, researchers and analysts can ensure their data is accurate, reproducible, and defensible, upholding the highest standards of scientific integrity.

References

  • Agilent Technologies. (n.d.). Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Available at: [Link]

  • Merck. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Available at: [Link]

  • Advion Interchim Scientific. (n.d.). Analysis of Iohexol using the Advion Interchim Scientific AVANT® HPLC and expression® CMS System. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • Chromatography Today. (2023). Ion Pairing in HPLC vs UPLC: Which Is More Effective? Available at: [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. Available at: [Link]

  • Tan, J. H., et al. (2022). Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography. Peritoneal Dialysis International. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Available at: [Link]

  • Echeverría, M., et al. (2014). Determination of iodinated X-ray contrast media in sewage by solid-phase extraction and liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Available at: [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chromatography. Available at: [Link]

  • Food Safety and Inspection Service, USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

  • Pylypiw, H. M. Jr, & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International. Available at: [Link]

  • University of Science and Technology Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

Sources

Comparative

FTIR absorption peaks for ester and aryl iodide functional groups

Optimizing Structural Elucidation: A Comparative Guide to FTIR Analysis of Ester and Aryl Iodide Motifs Executive Summary In pharmaceutical intermediate analysis, the simultaneous detection of ester functionalities and a...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Structural Elucidation: A Comparative Guide to FTIR Analysis of Ester and Aryl Iodide Motifs

Executive Summary

In pharmaceutical intermediate analysis, the simultaneous detection of ester functionalities and aryl iodide halides presents a distinct spectroscopic challenge. While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for carbonyl detection, it struggles with the low-frequency vibrations characteristic of heavy halogenated aromatics.

This guide analyzes the spectral dichotomy between these two functional groups. It provides a field-proven protocol for maximizing sensitivity using Attenuated Total Reflectance (ATR) FTIR and objectively compares FTIR against Raman spectroscopy for definitive aryl iodide validation.

Part 1: The Theoretical Landscape

To interpret the spectra accurately, one must understand the vibrational physics governing these two distinct motifs.

Esters: The "Loud" Signal

Esters are highly polar, resulting in large dipole moment changes during vibration. This makes them infrared-active "beacons."

  • Mechanism: The carbonyl (

    
    ) bond is stiff and short, vibrating at high frequencies. The 
    
    
    
    linkage adds a characteristic "fingerprint" pattern.[1][2]
  • Key Insight: Look for the "Rule of Three"—a strong carbonyl peak followed by two distinct

    
     stretching bands.[1]
    
Aryl Iodides: The "Silent" Signal

The Carbon-Iodine (


) bond is heavy and polarizable but weakly polar. Its vibrational frequency drops significantly due to the large mass of the iodine atom (Reduced Mass effect).
  • Mechanism: The

    
     stretch occurs in the Far-IR region (often 
    
    
    
    ).
  • Detection Challenge: Standard ATR crystals (Diamond/ZnSe) often have spectral cut-offs exactly where the

    
     stretch appears, rendering it invisible in routine scans.
    
Spectral Assignment Table
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Value
Ester

Stretch

StrongHigh. Primary indicator.[2]
Ester

Stretch (Acyl)

StrongHigh. Confirms ester vs. ketone.
Ester

Stretch (Alkoxy)

MediumMedium. Often overlaps.
Aryl Iodide

Stretch

WeakLow. Often below detector cutoff.
Aryl Ring Ring Breathing

MediumMedium. Indicates aromaticity, not I.
Aryl Ring Out-of-Plane (OOP) Bend

StrongMedium. Pattern changes with substitution.

Part 2: Comparative Analysis (FTIR vs. Raman)

The "Complementarity" Principle
  • FTIR detects changes in Dipole Moment (Polar bonds:

    
    ).
    
  • Raman detects changes in Polarizability (Electron cloud distortion:

    
    ).
    

Objective Comparison: Detecting Aryl Iodides

FeatureFTIR (Mid-IR)Raman Spectroscopy
C-I Detection Poor. Signal is weak and often cut off by optics (ZnSe/Diamond).Excellent. Iodine is highly polarizable;

stretch is a dominant, sharp peak.
Ester Detection Excellent.

is the strongest peak in the spectrum.
Moderate.

is visible but weaker than in IR.
Sample Prep Requires contact (ATR) or pellet (KBr).Non-contact (through glass vials).
Interference Water/CO2 (minimal in ATR).Fluorescence (can overwhelm signal).

Critical Insight: If your specific aryl iodide intermediate is critical to the synthesis (e.g., a precursor for a Sonogashira coupling), do not rely on FTIR alone. Use FTIR to confirm the ester formation and Raman to confirm the iodide integrity.

Part 3: Experimental Protocol (ATR-FTIR)

If Raman is unavailable, this protocol maximizes the probability of detecting the aryl iodide "fingerprint" using standard FTIR.

Prerequisites
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (preferred for durability) or Germanium ATR (for high refractive index samples).

  • Detector: DTGS (standard) or MCT (cooled, higher sensitivity). Note: Standard DTGS detectors often cut off at

    
    .
    
Step-by-Step Methodology
  • System Validation (Self-Check):

    • Action: Run a background scan (air only).

    • Validation: Ensure the

      
       doublet (
      
      
      
      ) is minimized in the final sample spectrum.
    • Calibration: Verify peak position using a Polystyrene reference film. The peak at

      
       must be within 
      
      
      
      .
  • Sample Preparation:

    • Solid Samples: Grind the sample into a fine powder. Why? To ensure uniform contact with the ATR crystal.[3][4] Air gaps result in weak signals.

    • Liquid Samples: Place 10-20

      
      L directly on the crystal.
      
  • Acquisition Parameters:

    • Resolution:

      
       (Standard).[4]
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Range: Set strictly to

      
      . Crucial: Ensure your optical path (splitter/windows) allows transmission down to 
      
      
      
      to catch the upper edge of the Iodide band.
  • Data Processing:

    • Apply ATR Correction (software algorithm).[3] Why? ATR penetration depth varies with wavelength.[3] Without correction, the relative intensity of the low-frequency bands (where Iodide sits) will be artificially inflated compared to transmission data.

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision logic for spectral assignment and the experimental workflow.

Figure 1: Spectral Assignment Logic

Caption: Decision tree for distinguishing Ester and Aryl Iodide signals in a mixed sample.

SpectralLogic start Unknown Sample Spectrum check_CO Check 1735-1750 cm⁻¹ (Strong Peak?) start->check_CO is_ester Ester Confirmed (C=O Stretch) check_CO->is_ester Yes check_CO_finger Check 1000-1300 cm⁻¹ (Two Bands?) is_ester->check_CO_finger ester_validated Ester Fully Validated (Rule of Three) check_CO_finger->ester_validated Yes check_low Check < 600 cm⁻¹ (Fingerprint Region) ester_validated->check_low is_iodide Weak Band Visible? (485-600 cm⁻¹) check_low->is_iodide iodide_result Possible Aryl Iodide (Low Confidence) is_iodide->iodide_result Yes raman_rec RECOMMENDATION: Switch to Raman is_iodide->raman_rec No/Ambiguous iodide_result->raman_rec Verify

Figure 2: Experimental Workflow (ATR-FTIR)

Caption: Step-by-step protocol for analyzing solid intermediates containing ester/halide motifs.

Workflow step1 1. Clean Crystal (Isopropanol) step2 2. Background Scan (Air) step1->step2 step3 3. Load Sample (Cover Crystal) step2->step3 step4 4. Apply Pressure (Force Gauge >80) step3->step4 step5 5. Scan (32x) 4000-400 cm⁻¹ step4->step5 step6 6. ATR Correction step5->step6

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for C=O and C-X assignments).
  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from

  • Chemistry LibreTexts. (2025).[5] Infrared Spectroscopy Absorption Table. Retrieved from [5]

  • Specac. (2023).[6] What are the advantages and limitations of ATR-FTIR spectroscopy? Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

Sources

Validation

Crystal structure and melting point of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Technical Guide: Solid-State Characterization & Analog Comparison of Methyl 3-fluoro-5-iodo-2-methylbenzoate Executive Summary Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) is a highly specialized halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solid-State Characterization & Analog Comparison of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary

Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Unlike many symmetric benzoates, this compound frequently presents as a solid-liquid mixture or low-melting solid at ambient temperatures, creating unique challenges in handling, purification, and solid-state characterization.

This guide provides a technical comparison of its physicochemical properties against structural analogs, analyzes the crystallographic implications of its substitution pattern, and details robust protocols for its characterization.

Comparative Physical Properties

The introduction of the iodine atom at the 5-position, combined with the ortho-methyl group, significantly disrupts the crystal packing efficiency compared to its acid precursor or non-fluorinated analogs.

Table 1: Physicochemical Comparison with Structural Analogs
PropertyTarget Compound Bromo-Analog Acid Precursor
Compound Name Methyl 3-fluoro-5-iodo-2-methylbenzoate Methyl 3-bromo-5-fluoro-2-methylbenzoate3-Fluoro-5-iodo-2-methylbenzoic acid
CAS Number 2090424-20-5 1187318-53-12384087-37-8
Molecular Weight 294.06 g/mol 247.06 g/mol 280.03 g/mol
Physical State (25°C) Solid-Liquid Mixture / Low-Melting Solid Yellow OilWhite to Yellow Solid
Est.[1][2][3] Melting Point 20–35 °C (Predicted)< 20 °C> 140 °C (Inferred from isomers)
LogP (Calc) ~3.8~3.2~2.9
Key Handling Risk Supercooling tendency; difficult to aliquot.Volatility under high vac; oil handling.Dust inhalation; solid handling.

Analyst Insight: The drastic drop in melting point from the acid (Solid) to the ester (Oil/Slush) is driven by the loss of strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and the introduction of the methyl ester, which increases rotational degrees of freedom.

Crystal Structure & Packing Analysis

The low melting point of Methyl 3-fluoro-5-iodo-2-methylbenzoate is not accidental; it is a direct consequence of steric inhibition of planarity and halogen asymmetry .

Mechanism of Lattice Destabilization
  • The Ortho-Effect: The methyl group at position 2 creates significant steric repulsion with the carbonyl oxygen of the methyl ester. This forces the ester group to rotate out of the plane of the benzene ring (dihedral angle typically >30°), reducing

    
    -conjugation and preventing efficient "flat" stacking of molecules.
    
  • Halogen Asymmetry: The presence of a small Fluorine (Pos 3) and a large, polarizable Iodine (Pos 5) creates an irregular molecular boundary, frustrating the formation of a tight crystal lattice.

Structural Visualization (Graphviz)

CrystalPacking cluster_interactions Intermolecular Forces Compound Methyl 3-fluoro-5-iodo-2-methylbenzoate StericClash Steric Clash: 2-Me vs. Ester Carbonyl Compound->StericClash Structural Feature Twist Ester Rotation (>30° Dihedral Twist) StericClash->Twist Forces Geometry Change Lattice Crystal Lattice Energy Twist->Lattice Reduces Packing Efficiency HBond Weak C-H...O Interactions Twist->HBond Disrupts HalogenBond I...O or I...F Halogen Bonding Twist->HalogenBond Modulates Outcome Outcome: Low Melting Point / Oil Lattice->Outcome Weak Intermolecular Forces

Caption: Logical flow demonstrating how steric hindrance at the 2-position destabilizes the crystal lattice, resulting in a low melting point.

Experimental Protocols

Due to its "solid-liquid" nature, standard characterization techniques must be adapted.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting onset and check for polymorphism.

  • Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan. If the sample is liquid, freeze it first at -20°C to induce solidification.

  • Cooling Cycle: Cool to -80°C at 10°C/min to ensure complete crystallization.

  • Heating Cycle: Heat from -80°C to 100°C at 5°C/min.

  • Analysis: Look for a sharp endotherm (melting) around 20–40°C. A broad peak indicates impurities or an amorphous phase.

Protocol B: Low-Temperature Single Crystal Growth

Objective: Obtain X-ray quality crystals from an oily/low-melting substrate.

  • Solvent Selection: Use a solvent with a low freezing point (e.g., Pentane or Diethyl Ether). Avoid Benzene or DMSO.

  • Method: Dissolve 20 mg of compound in 0.5 mL of Pentane. Filter into a clean vial.

  • Incubation: Place the vial inside a larger jar containing a small amount of anti-solvent (if using vapor diffusion) or simply cap it.

  • Critical Step: Store the setup in a lab freezer at -20°C .

    • Why? Lowering the temperature reduces solubility and kinetic energy, encouraging the "oily" molecules to lock into a lattice.

  • Harvesting: Mount crystals cryogenically (under a stream of cold nitrogen) immediately upon removal from the freezer to prevent melting.

Synthesis & Application Pathway

The value of this compound lies in its iodine handle.[4][5] Below is the standard workflow for its synthesis and downstream application.

SynthesisPathway Start 3-Fluoro-2-methylbenzoic Acid Inter 3-Fluoro-5-iodo-2-methylbenzoic Acid (Solid, MP >140°C) Start->Inter Iodination Reagent NIS / H2SO4 or NaNO2/KI (Sandmeyer) Reagent->Inter Target Methyl 3-fluoro-5-iodo-2-methylbenzoate (Slush/Oil) Inter->Target Methylation Step2 Esterification (MeOH / H+) Suzuki Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Sono Sonogashira Coupling (Alkyne Insertion) Target->Sono

Caption: Synthesis workflow from the acid precursor to the target ester and its subsequent use in cross-coupling reactions.

References

  • ChemScene. (2024). Safety Data Sheet: Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5).[6] Retrieved from

  • ChemicalBook. (2024). Product Properties: Methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from

  • Sigma-Aldrich. (2024). 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS 2384087-37-8). Retrieved from

  • Cambridge Structural Database (CSD).General trends in steric inhibition of resonance in ortho-substituted benzoates. (Referenced for theoretical packing analysis).

Sources

Comparative

Strategic Differentiation of Methyl 3-fluoro-5-iodo-2-methylbenzoate: A Technical Guide

Topic: Differentiating Methyl 3-fluoro-5-iodo-2-methylbenzoate from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Methyl 3-fluoro-5-iodo-2-methylbenzoate from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of halogenated benzoate intermediates—critical scaffolds for Suzuki-Miyaura cross-couplings in medicinal chemistry—regio-purity is paramount. Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5) presents a specific challenge: its synthesis often yields regioisomers (e.g., 5-fluoro-3-iodo or 3-fluoro-2-iodo variants) that possess identical molecular weights and similar polarity.

This guide moves beyond basic characterization, providing a logic-driven framework to unequivocally distinguish the target molecule from its structural isomers. We rely on the distinct scalar coupling patterns (


-coupling) arising from the fluorine atom and the spatial proximity data derived from NOE experiments.

Structural Analysis & The Regioisomer Challenge

The target molecule is a tetra-substituted benzene ring. To differentiate it, we must understand the "silent" zones and the "active" coupling zones created by the substituents.

Target Structure: Methyl 3-fluoro-5-iodo-2-methylbenzoate[1][2]

  • C1: Carboxyl (Ester)

  • C2: Methyl group (Shielding/Steric marker)

  • C3: Fluorine (Spin-active,

    
    )
    
  • C4: Proton (

    
    )
    
  • C5: Iodine (Heavy atom, chemical shift impact)

  • C6: Proton (

    
    )
    

Common Regioisomers:

  • Isomer A (Target): 3-F, 5-I, 2-Me.

  • Isomer B (Swapped Halogens): 5-fluoro-3-iodo-2-methylbenzoate.

  • Isomer C (Swapped Methyl/Iodine): 3-fluoro-2-iodo-5-methylbenzoate.

Visual Logic: The Differentiation Decision Tree

DecisionTree Start Unknown Isomer Sample (MW: 294.06) Step1 Step 1: 1H NMR Analysis Focus on Aromatic Region Start->Step1 CheckCoupling Check H-F Coupling Constants (J_HF) Step1->CheckCoupling Result1 One Large Doublet (~9Hz) One Singlet/Broad (~0-2Hz) CheckCoupling->Result1 Pattern A Result2 Two Large Doublets (Both ~8-10Hz) CheckCoupling->Result2 Pattern B TargetID Likely Target: 3-F, 5-I, 2-Me (H4 is ortho to F; H6 is para) Result1->TargetID IsoBID Likely Isomer B: 5-F, 3-I, 2-Me (H4 & H6 both ortho to F) Result2->IsoBID Step2 Step 2: NOESY Confirmation TargetID->Step2 NOE_Check Check NOE between Ar-Me and Ar-H Step2->NOE_Check NOE_Yes NOE Observed (Me is ortho to H) NOE_Check->NOE_Yes Isomer C Logic NOE_No No NOE Observed (Me is isolated by F/I/COOMe) NOE_Check->NOE_No Target Logic FinalIsoC Isomer C (5-Me) (Me-5 is ortho to H4/H6) NOE_Yes->FinalIsoC FinalTarget CONFIRMED TARGET (Me-2 is flanked by COOMe and F) NOE_No->FinalTarget

Caption: Logical flow for differentiating the target benzoate from common regioisomers using NMR observables.

Comparative Performance: Analytical Methods

Method 1: H NMR Spectroscopy (The Gold Standard)

The presence of Fluorine-19 (


F, 100% abundance) makes 

H NMR the primary tool. The key differentiator is the magnitude of the proton-fluorine coupling (

).
  • Ortho-coupling (

    
    ):  Typically 7–10 Hz.
    
  • Meta-coupling (

    
    ):  Typically 5–7 Hz.
    
  • Para-coupling (

    
    ):  Typically 0–2 Hz (often appearing as a singlet or broad peak).
    
Comparative Data Table: Predicted Shifts & Couplings
FeatureTarget: 3-F, 5-I, 2-Me Isomer B: 5-F, 3-I, 2-Me Differentiation Logic
Proton H4 Doublet (

Hz)
Position: Between F and I.
Doublet (

Hz)
Position: Between I and F.
Indistinguishable by multiplicity alone.
Proton H6 Singlet/Broad (

Hz)
Position: Para to F.
Doublet (

Hz)
Position: Ortho to F.
CRITICAL: Target H6 is para to F (weak coupling). Isomer B H6 is ortho to F (strong coupling).
Ar-Methyl Doublet (

Hz)
Ortho to F.
Singlet Para to F.Target methyl is split by adjacent Fluorine.

Expert Insight: If your aromatic region shows two large doublets, you have synthesized the wrong isomer (likely the 5-fluoro variant). The target must show one clear doublet and one singlet (or very finely split doublet).

Method 2: C NMR Spectroscopy

Carbon NMR provides confirmation through C-F coupling constants.

  • Target (3-F): The methyl group carbon (C2) is attached to the ring adjacent to the C-F bond. It will show a doublet with

    
     Hz.
    
  • Isomer C (5-Me): The methyl group is at C5, meta to the Fluorine at C3. The coupling

    
     will be small (
    
    
    
    Hz).
Method 3: 2D NMR (NOESY/ROESY)

Spatial proximity is the final arbiter.

  • Target: The Methyl group at C2 is flanked by the Ester (C1) and Fluorine (C3). It has no proton neighbors. Therefore, the Ar-Me signal should NOT show a strong NOE correlation to any aromatic proton.

  • Isomer C (5-Me): The Methyl group at C5 is flanked by H4 and H6. It will show strong NOE correlations to both aromatic protons.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Confirm regio-identity via scalar coupling analysis.

  • Sample Preparation: Dissolve 5–10 mg of the benzoate in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if solubility is an issue, but CDCl
    
    
    often gives sharper resolution for long-range couplings).
  • Acquisition (

    
    H): 
    
    • Set spectral width to include -1 to 12 ppm.

    • Number of scans (NS): 16 (minimum).

    • Crucial: Process with a matched filter (LB = 0.3 Hz) to resolve small

      
       couplings.
      
  • Acquisition (

    
    F): 
    
    • Run a proton-coupled

      
      F spectrum.
      
    • Verify the splitting pattern of the fluorine peak. It should appear as a triplet-like structure (coupling to H4 and Me-2) or a doublet of quartets.

  • Analysis:

    • Integrate the aromatic region (expected 2H).

    • Measure

      
       values in Hz.
      
    • Pass Criteria: One aromatic proton must exhibit

      
       Hz (H4), and the other must exhibit 
      
      
      
      Hz (H6).
Protocol B: HPLC Purity & Isomer Separation

Objective: Quantify regio-purity using retention time differences driven by dipole moments.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Mechanism: The 3-F, 5-I isomer (Target) has a distinct dipole vector compared to the 5-F, 3-I isomer due to the relative orientation of the electron-withdrawing groups. The target typically elutes slightly later than the 5-F isomer due to "dipole cancellation" making it slightly more hydrophobic, though standards are required for absolute confirmation.

Synthesis of Evidence (References)

The methodology described above is grounded in fundamental spectroscopic principles for polysubstituted benzenes.

  • General Principles of F-H Coupling:

    • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

    • Relevance: Establishes the

      
       (ortho) vs 
      
      
      
      (para) magnitude rules used in Method 1.
  • NMR of Regioisomers:

    • Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Relevance: detailed protocols for NOESY and HMBC experiments to distinguish positional isomers.

  • Specific CAS Data (Target Molecule):

    • Source: ChemScene Product Data for Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS 2090424-20-5).[1]

    • Relevance: Confirms the existence and commercial availability of the specific regioisomer for reference standards.

    • [1]

  • Substituent Effects on Chemical Shifts:

    • Source: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[3]

    • Relevance: Provides the increment tables used to predict the chemical shifts in Section 3.

Disclaimer: This guide is intended for research and development purposes. Always verify spectral data against a synthesized standard when establishing a GMP release assay.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Methyl 3-fluoro-5-iodo-2-methylbenzoate

Executive Summary & Hazard Classification[1][2][3][4][5][6] Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) is a high-value, multi-halogenated aromatic intermediate used primarily in cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification[1][2][3][4][5][6]

Methyl 3-fluoro-5-iodo-2-methylbenzoate (CAS: 2090424-20-5) is a high-value, multi-halogenated aromatic intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura).

The Core Directive: Unlike standard organic solvents or intermediates, this compound contains both Fluorine and Iodine .[1] It must be strictly segregated into Halogenated Waste streams.

  • Why? Incineration of this compound in standard non-halogenated boilers generates Hydrofluoric Acid (HF) and Hydroiodic Acid (HI). Without specialized scrubbers, these acid gases corrode incinerator linings and violate EPA emission standards.

Chemical Assessment Table
ParameterSpecificationOperational Implication
CAS Number 2090424-20-5Use for waste manifesting and inventory tracking.
Molecular Formula C₉H₈FIO₂High Halogen Content. Requires specialized incineration.
Physical State Solid or Viscous Oil (Temp. dependent)May require disposal as "Solid Hazardous Waste" or "Halogenated Solvent" depending on dilution.
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Esters hydrolyze in strong base/acidDo not mix with strong acids/bases in waste containers to prevent exothermic hydrolysis.

Pre-Disposal Assessment: The Segregation Logic

Before handling the waste, you must categorize it based on its matrix. The presence of the Iodine and Fluorine atoms dictates the disposal pathway.

The "Why" Behind the Protocol
  • Iodine Poisoning: Heavy atoms like Iodine can poison catalytic converters in standard waste treatment systems.

  • Corrosive Combustion: Fluorinated compounds thermally decompose to form HF. Standard "Red Can" (non-halogenated) waste streams often go to fuel blending programs that cannot handle HF.

  • Regulatory Compliance: Under RCRA (Resource Conservation and Recovery Act), mixing halogenated waste with non-halogenated waste renders the entire volume halogenated, exponentially increasing disposal costs.

Workflow: Waste Segregation Decision Tree

(Graphviz Diagram describing the logical flow for categorizing the waste)

WasteSegregation Start Waste Containing Methyl 3-fluoro-5-iodo-2-methylbenzoate StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance (or contaminated debris) StateCheck->Solid Solid Liquid Liquid Solution (Mother Liquor/Rinsate) StateCheck->Liquid Liquid SolidAction Dispose in SOLID HAZARDOUS WASTE (Clear/White Container) Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent No LiquidAction Dispose in HALOGENATED SOLVENT WASTE (Yellow/Safety Can) HaloSolvent->LiquidAction NonHaloSolvent->LiquidAction *CRITICAL: Presence of solute renders stream Halogenated*

Figure 1: Decision logic for segregating Methyl 3-fluoro-5-iodo-2-methylbenzoate waste. Note that even if dissolved in a non-halogenated solvent, the mixture must be treated as halogenated.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure chemical, contaminated weigh boats, silica gel from columns, or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Bagging (Secondary Containment): Place the solid material inside a clear, chemically resistant bag (polyethylene) before placing it in the jar. This minimizes dust generation (H335 hazard).

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: Write "Methyl 3-fluoro-5-iodo-2-methylbenzoate" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or rotary evaporator condensates.[2]

  • Container Selection: Use a dedicated Halogenated Waste carboy (typically yellow or specifically marked).

    • Material: HDPE or Fluorinated HDPE. Avoid metal cans if the solution is acidic.

  • Compatibility Check: Ensure the solution pH is between 5 and 9.

    • Warning: If the reaction used strong bases (e.g., NaH, LiHMDS) or acids, neutralize the solution before adding it to the waste carboy to prevent pressure buildup from hydrolysis.

  • Transfer: Use a funnel to prevent spills.

  • Labeling:

    • Constituents: List the solvent (e.g., "Ethyl Acetate 95%") AND the solute ("Methyl 3-fluoro-5-iodo-2-methylbenzoate 5%").

    • Tag: Must be tagged as "Halogenated Organic" .

Emergency Contingencies: Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.

Spill Response Workflow

(Graphviz Diagram describing the immediate response actions)

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid/Powder Assess->SolidSpill LiquidSpill Liquid/Oil Assess->LiquidSpill Sweep 4a. Wet Sweep (Avoid Dust) SolidSpill->Sweep Absorb 4b. Apply Absorbent (Vermiculite/Pads) LiquidSpill->Absorb Collect 5. Collect in HDPE Waste Jar Sweep->Collect Absorb->Collect Clean 6. Wash Area (Soap & Water) Collect->Clean Report 7. Report to EHS Clean->Report

Figure 2: Immediate response workflow for spills. Priority is protecting the respiratory tract from dust and preventing drain entry.

Decontamination Solution: For final surface cleaning, use a simple solution of water and detergent. Avoid using bleach (hypochlorite) as it may react with other organic residues in the area.

Regulatory & Compliance Framework

This protocol is grounded in the following regulatory standards. Adherence ensures compliance with federal and institutional safety audits.

  • EPA RCRA (40 CFR 261): Defines the criteria for hazardous waste. This compound falls under "Characteristic Waste" if ignitable, but primarily "Listed Waste" protocols for halogenated organics.

  • OSHA Hazard Communication (29 CFR 1910.1200): Mandates accurate labeling of all waste containers with specific chemical names (no formulas or abbreviations).

  • Prudent Practices in the Laboratory (NRC): Establishes the standard for segregating incompatible chemicals to prevent fire/explosion risks in waste storage.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard. 29 CFR 1910.1200.[3][4]

  • PubChem. (2023). Compound Summary: Methyl 3-fluoro-5-iodo-2-methylbenzoate.[5] National Library of Medicine.

Sources

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